2-Chloro-1-dodecene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chlorododec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23Cl/c1-3-4-5-6-7-8-9-10-11-12(2)13/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYODEUBDTWIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20535728 | |
| Record name | 2-Chlorododec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20535728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93342-75-7 | |
| Record name | 2-Chlorododec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20535728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-1-dodecene: Structure, Properties, and Synthetic Considerations
This technical guide provides a comprehensive overview of 2-Chloro-1-dodecene, a chlorinated long-chain alkene. Aimed at researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's chemical structure, molecular weight, and explores its physicochemical properties, potential synthetic routes, and reactivity. Given the limited availability of experimental data for this specific molecule, this guide integrates established chemical principles and data from analogous compounds to offer a robust scientific profile.
Molecular Identity and Structure
2-Chloro-1-dodecene, identified by the CAS number 93342-75-7, is a halogenated hydrocarbon featuring a twelve-carbon chain.[1] Its structure is characterized by a double bond between the first and second carbon atoms (a terminal alkene or α-olefin) and a chlorine atom attached to the second carbon. This specific arrangement of functional groups dictates its chemical behavior and reactivity.
The IUPAC name for this compound is 2-chlorododec-1-ene.[1] Its molecular formula is C₁₂H₂₃Cl, leading to a calculated molecular weight of approximately 202.77 g/mol . The structural representation and key identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | 2-chlorododec-1-ene[1] |
| CAS Number | 93342-75-7[1] |
| Molecular Formula | C₁₂H₂₃Cl[1] |
| Molecular Weight | ~202.77 g/mol |
| Canonical SMILES | C=C(Cl)CCCCCCCCCC[1] |
| InChI | InChI=1S/C12H23Cl/c1-3-4-5-6-7-8-9-10-11-12(2)13/h2-11H2,1H3[1] |
Physicochemical Properties: An Estimation
1-Dodecene is a colorless liquid with a boiling point of approximately 213-216 °C and a density of about 0.76 g/cm³ at 20 °C.[2][3][4] The introduction of a chlorine atom is expected to increase both the molecular weight and intermolecular forces, leading to a higher boiling point and density compared to 1-dodecene. For instance, the saturated analog, 2-chlorododecane, has a molecular weight of about 204.78 g/mol .[5][6] It is reasonable to predict that 2-Chloro-1-dodecene will be a liquid at room temperature with a boiling point exceeding that of 1-dodecene.
Synthesis and Reactivity
Plausible Synthetic Pathways
The synthesis of 2-chloro-1-alkenes can be approached through several general methodologies in organic chemistry. A plausible and direct route to 2-Chloro-1-dodecene would involve the electrophilic addition of a chlorine-containing reagent to a suitable C₁₂ alkyne precursor.
A potential synthetic workflow is outlined below:
Caption: A conceptual workflow for the synthesis of 2-Chloro-1-dodecene.
Experimental Protocol (Hypothetical):
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), place a solution of 1-dodecyne in a suitable anhydrous solvent (e.g., dichloromethane).
-
Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of the electrophilic chlorinating agent (e.g., hydrogen chloride in a non-polar solvent or thionyl chloride) to the stirred solution of 1-dodecyne.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-Chloro-1-dodecene.
The regioselectivity of the addition of hydrogen halides to terminal alkynes typically follows Markovnikov's rule, which would place the hydrogen on the terminal carbon and the halogen on the more substituted carbon, yielding the desired 2-chloro-1-dodecene.[7][8]
Expected Chemical Reactivity
The chemical reactivity of 2-Chloro-1-dodecene is governed by its two primary functional groups: the carbon-carbon double bond and the allylic chloride.
-
Electrophilic Addition to the Alkene: The double bond can undergo various electrophilic addition reactions. For example, it can react with halogens, hydrogen halides, and water (in the presence of an acid catalyst).[7][9][10]
-
Nucleophilic Substitution at the Allylic Position: The chlorine atom is in an allylic position, which makes it susceptible to nucleophilic substitution reactions (Sₙ1 and Sₙ2), potentially leading to the formation of alcohols, ethers, and other derivatives.
-
Polymerization: Like other α-olefins, 2-Chloro-1-dodecene could potentially undergo addition polymerization, although the presence of the chlorine atom might influence the reaction mechanism and the properties of the resulting polymer.[11]
Spectroscopic Characterization (Predicted)
Without experimental spectra, we can predict the key features that would be observed in the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 2-Chloro-1-dodecene.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons on the first carbon, which would likely appear as singlets or closely coupled doublets in the downfield region (around 5-6 ppm). The long alkyl chain would produce a complex series of overlapping multiplets in the upfield region (around 0.8-1.5 ppm).
-
¹³C NMR: The carbon NMR spectrum would show two distinct signals for the sp² hybridized carbons of the double bond, with the carbon bearing the chlorine atom being significantly shifted downfield. The remaining ten sp³ hybridized carbons of the alkyl chain would appear in the upfield region.
-
IR Spectroscopy: The infrared spectrum should exhibit a characteristic C=C stretching vibration for the alkene at approximately 1640-1680 cm⁻¹. A C-Cl stretching band would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹. The various C-H stretching and bending vibrations of the alkyl chain would also be present.
Potential Applications and Safety Considerations
Potential Applications
While specific applications for 2-Chloro-1-dodecene are not widely documented, its structure suggests potential utility in several areas of chemical synthesis and materials science. Chlorinated paraffins and long-chain alkenes are broadly used as:
-
Plasticizers: To increase the flexibility of polymers.[12][13][14]
-
Flame Retardants: Incorporated into various materials to reduce flammability.[12][13][14]
-
Chemical Intermediates: As a starting material for the synthesis of other complex molecules, such as surfactants, lubricants, and specialty chemicals. The presence of two reactive sites (the double bond and the allylic chloride) makes it a versatile building block.[12][13][14]
Safety and Handling
Information on the specific toxicity of 2-Chloro-1-dodecene is limited. However, a supplier's safety data indicates that it may be harmful if swallowed.[1] As with all chlorinated hydrocarbons, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or a fume hood.[3][15][16][17]
Conclusion
2-Chloro-1-dodecene is a halogenated α-olefin with a defined chemical structure and molecular formula. While specific experimental data on its physical and spectroscopic properties are scarce, a reasonable understanding of its characteristics can be derived from the principles of organic chemistry and by analogy to related compounds. Its bifunctional nature, containing both a reactive double bond and an allylic chloride, suggests its potential as a versatile intermediate in organic synthesis and for the development of new materials. Further experimental investigation is warranted to fully elucidate its properties and explore its applications.
References
-
Alkene Reactions: Chlorohydrin Formation using Cl2 and H2O. (n.d.). Retrieved from [Link]
-
C.P.A Chem Ltd. (2019, May 9). Safety data sheet: 1-Dodecene. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkene Reactivity. Retrieved from [Link]
-
A-Level Chemistry Revision. (n.d.). Reactions of Alkenes. Retrieved from [Link]
- Ulrich, H. (n.d.). The hydrogenation of chloroalkynes produces chloroalkanes when the chloro group is not attached to the alkynyl group. Science of Synthesis.
-
National Center for Biotechnology Information. (n.d.). Au-Catalyzed Intermolecular [2+2] Cycloadditions between Chloroalkynes and Unactivated Alkenes. PubMed Central. Retrieved from [Link]
-
Save My Exams. (2025, August 4). Reactions of Alkenes - CIE A Level Chemistry Revision Notes. Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). 22.3 Reactions of Alkenes and Alkynes – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
-
Scilit. (n.d.). Synthesis and reactions of chloroalkene epoxides. Retrieved from [Link]
-
Toxics Link. (2024, March). CHLORINATED PARAFFINS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Chloroalkane synthesis by chlorination or substitution. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chlorododecane. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Dodecane, 1-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, May 15). Chlorinated Paraffins - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Chlorinated paraffins – Knowledge and References. Retrieved from [Link]
-
Prakash Chemicals International. (2022, September 20). Chlorinated Paraffins: Exploring Diverse Applications. Retrieved from [Link]
-
GOV.UK. (n.d.). Environmental risk assessment: long- chain chlorinated paraffins. Retrieved from [Link]
-
INEOS. (n.d.). 1-Dodecene (Alpha Olefin C12). Retrieved from [Link]
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2-Chloro-1-dodecene: Comprehensive Chemical Profile, Synthesis Methodologies, and Applications in Advanced Materials
Executive Summary
In the landscape of modern organic synthesis and drug development, long-chain aliphatic building blocks with specific functional handles are critical for constructing complex molecular architectures. 2-Chloro-1-dodecene is a highly versatile, terminal vinylic chloride. Its unique structural bifunctionality—combining a hydrophobic dodecyl tail with a reactive 2-chloro-1-alkene headgroup—makes it an indispensable intermediate. It is widely utilized in the synthesis of functionalized lipids, targeted lipid nanoparticles (LNPs) for mRNA delivery, and as a precursor for complex heterocycles and terminal alkynes.
This whitepaper provides an authoritative, in-depth technical guide on the chemical properties, field-proven synthesis methodologies, and experimental workflows associated with 2-chloro-1-dodecene.
Chemical Identity & Physical Properties
Accurate chemical identification is the first pillar of reproducible research. The nomenclature of 2-chloro-1-dodecene follows standard IUPAC conventions, designating the 12-carbon chain as the parent structure with a double bond at the C1 position and a chlorine atom at the C2 position.
Table 1: Quantitative Chemical and Physical Data
| Property | Value / Description |
| IUPAC Name | 2-chlorododec-1-ene |
| CAS Number | 93342-75-7 [1] |
| Molecular Formula | C₁₂H₂₃Cl |
| Molecular Weight | 202.77 g/mol |
| SMILES | CCCCCCCCCCC(=C)Cl |
| InChIKey | DMYODEUBDTWIJX-UHFFFAOYSA-N |
| Boiling Point | ~248.8 °C (Predicted) [2] |
| Density | ~0.870 g/cm³ (Predicted) [2] |
Synthesis Methodologies: The "How" and "Why"
Synthesizing 2-halo-1-alkenes with high regioselectivity and yield has historically been challenging. Traditional Grignard additions to 2,3-dichloropropene often result in low yields (45–60%) and preclude the use of sensitive functional groups. To overcome this, two primary mechanistic pathways are employed in modern laboratories.
Method A: Copper-Catalyzed Cross-Coupling (The Rieke Method)
Developed by Rieke and colleagues, this method utilizes the cross-coupling of organozinc compounds with 2,3-dichloropropene mediated by a Cu(I) salt [3].
-
Causality & Mechanism: Nonylzinc bromide is transmetalated to a highly reactive organocopper intermediate using
. The addition of 2 equivalents of LiBr is critical; it solubilizes CuCN in THF, forming a homogeneous, highly reactive cuprate complex. This complex undergoes rapid oxidative addition exclusively at the allylic carbon of 2,3-dichloropropene, followed by reductive elimination to yield 2-chloro-1-dodecene. The vinylic chloride remains unreactive under these conditions, ensuring perfect regiocontrol.
Method B: Markovnikov Hydrochlorination of 1-Dodecyne
An alternative route involves the hydrochlorination of 1-dodecyne.
-
Causality & Mechanism: The addition of HCl to terminal alkynes requires strict regiocontrol to avoid forming the 1-chloro isomer. Transition metal catalysts (such as Au or Ru complexes) are employed to activate the alkyne via a
-complex. This lowers the activation energy for protonation, stabilizing the Markovnikov vinyl cation at the C2 position, which is subsequently trapped by a chloride nucleophile.
Mechanistic Visualizations
Catalytic cycle of Cu-mediated cross-coupling for 2-chloro-1-dodecene synthesis.
Regioselective Markovnikov hydrochlorination pathway of 1-dodecyne.
Detailed Experimental Protocol
The following protocol details the synthesis of 2-chloro-1-dodecene via the copper-catalyzed cross-coupling method [3]. It is designed as a self-validating system to ensure high fidelity and prevent downstream purification bottlenecks.
Step-by-Step Methodology
1. Catalyst Preparation & Solubilization
-
In a flame-dried, argon-purged Schlenk flask, add CuCN (10 mol%) and anhydrous LiBr (20 mol%).
-
Suspend the salts in anhydrous THF (5 mL per mmol of substrate).
-
Causality: Stirring at room temperature for 10 minutes forms the soluble
complex. Without LiBr, CuCN remains insoluble, preventing efficient transmetalation.
2. Transmetalation
-
Cool the catalyst solution to -20 °C using a dry ice/ethylene glycol bath.
-
Add a THF solution of nonylzinc bromide (1.0 equiv) dropwise over 10 minutes. Stir for an additional 15 minutes.
-
Causality: Maintaining -20 °C is critical to prevent the thermal decomposition of the highly sensitive organocopper intermediate prior to the addition of the electrophile.
3. Oxidative Addition & Coupling
-
Add 2,3-dichloropropene (1.1 equiv) dropwise to the cold mixture.
-
Remove the cooling bath and allow the reaction to gradually warm to room temperature. Stir for 1.5 hours.
4. In-Process Validation (Self-Validating Step)
-
Withdraw a 0.1 mL aliquot from the reaction mixture. Quench it in a GC vial containing 0.5 mL saturated aqueous
and 0.5 mL diethyl ether. -
Analyze the organic layer via GC-MS.
-
Validation Logic: The complete disappearance of the nonane peak (formed by protonation of unreacted nonylzinc bromide) and the appearance of the target molecular ion (
) definitively confirm reaction completion.
5. Workup & Purification
-
Quench the bulk reaction mixture with saturated aqueous
(preventing the formation of insoluble copper salts). -
Extract the aqueous layer with diethyl ether (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purify the crude oil via silica gel flash chromatography (eluting with 100% hexanes) to isolate 2-chloro-1-dodecene as a clear, colorless liquid (Expected yield: >85%).
Applications in Drug Development & Materials Science
The utility of 2-chloro-1-dodecene extends far beyond basic organic synthesis:
-
Lipid Nanoparticle (LNP) Engineering: The compound is utilized as a lipophilic tail precursor in the synthesis of ionizable cationic lipids. Its terminal double bond allows for subsequent functionalization (e.g., via thiol-ene click chemistry or epoxidation) to tune the pKa and endosomal escape properties of LNPs used in mRNA therapeutics.
-
Precursor to Terminal Alkynes: Treatment of 2-chloro-1-dodecene with strong bases (such as
in liquid ammonia or LDA) induces dehydrohalogenation, yielding 1-dodecyne. This is a highly reliable method for generating terminal alkynes when direct alkylation of acetylene is unfeasible. -
Cross-Coupling Substrate: The vinylic chloride can serve as an electrophile in palladium-catalyzed Suzuki-Miyaura or Stille cross-coupling reactions, allowing for the synthesis of complex 2-substituted 1-alkenes used in advanced polymer materials.
References
-
Zhu, L., Shaughnessy, K. H., & Rieke, R. D. (1993). A Facile Method for the Preparation of Functionalized 2-Halo-1-olefins. Synthetic Communications, 23(4), 525-529. Retrieved from[Link]
Reactivity profile of 2-chloro-1-alkenes in organic synthesis
The following technical guide details the reactivity profile, synthesis, and applications of 2-chloro-1-alkenes.
Content Type: Technical Guide / Whitepaper Audience: Research Scientists, Process Chemists, and Drug Discovery Professionals
Executive Summary
2-Chloro-1-alkenes (vinyl chlorides) represent a distinct class of electrophiles in organic synthesis. Historically overshadowed by their more reactive bromide and iodide counterparts, they have emerged as high-value intermediates due to their atom economy, stability, and the low cost of chloride precursors.
Unlike vinyl bromides, 2-chloro-1-alkenes possess a stronger C–Cl bond (
Synthesis Strategies
Access to 2-chloro-1-alkenes is primarily achieved through two mechanistic pathways: electrophilic addition to alkynes and elimination from geminal dichlorides.
A. Hydrochlorination of Terminal Alkynes (Markovnikov)
The most direct route involves the addition of HCl to terminal alkynes. This reaction is highly regioselective, governed by Markovnikov’s rule, where the proton adds to the terminal carbon and the chloride to the internal carbon, yielding the 2-chloro-1-alkene.
-
Key Insight: While gaseous HCl can be used, modern protocols often employ in situ generation of HCl (e.g., from acetyl chloride and methanol or TMSCl/water) to control stoichiometry and prevent over-addition to the gem-dichloride.
B. Dehydrohalogenation of gem-Dichlorides
Ketones react with
-
Limitation: This method often produces mixtures of regioisomers (internal vs. terminal) if the ketone is not symmetric or methyl-terminated.
Reactivity Matrix & Mechanisms
The reactivity of 2-chloro-1-alkenes is defined by three divergent pathways: Transition Metal Catalysis , Lithiation/Elimination , and Cationic Cycloaddition .
Palladium-Catalyzed Cross-Coupling
The inertness of the C–Cl bond requires specialized catalyst systems. Standard
-
Effective Ligands:
-
Trialkylphosphines:
(highly electron-donating). -
Biaryl Phosphines (Buchwald Ligands): SPhos, XPhos, RuPhos.
-
N-Heterocyclic Carbenes (NHCs): IPr, IMes.
-
Reaction Scope:
| Reaction Type | Coupling Partner | Catalyst System | Key Outcome |
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acids | Biaryls / Styrenes | |
| Negishi | Organozinc Reagents | Alkyl-substituted alkenes | |
| Heck | Alkenes | 1,3-Dienes |
Lithiation and Carbenoid Character
Treating 2-chloro-1-alkenes with organolithiums reveals a "fork in the road" dependent on the base and temperature.
-
Lithium-Halogen Exchange (Nucleophilic Pathway): Treatment with
at effects rapid Li/Cl exchange, generating the 2-lithio-1-alkene . This species retains the alkene geometry and acts as a vinyl nucleophile toward aldehydes, ketones, or epoxides. -
Elimination to Alkynes (The Fritsch-Buttenberg-Wiechell Manifold): With strong bases (LDA,
) or at higher temperatures, -elimination or deprotonation leads to the formation of a vinyl carbenoid intermediate, which rearranges to a terminal alkyne. This is a standard method for synthesizing alkynes from vinyl halides.
[4+3] Cycloaddition (2-Chloroallyl Cations)
2-Chloro-1-alkenes can serve as precursors to 2-chloroallyl cations . When treated with a silver salt (e.g.,
-
Application: Rapid construction of seven-membered rings (cycloheptanoids), common in terpene synthesis.
Visualizing the Reactivity Workflow
The following diagram illustrates the divergent pathways available to a generic 2-chloro-1-alkene substrate.
Experimental Protocol: Synthesis of -Chlorostyrene
This protocol describes the synthesis of
Reaction:
Materials
-
Phenylacetylene (10.0 mmol, 1.02 g)
-
Acetyl Chloride (15.0 mmol, 1.18 g)
-
Methanol (or Acetic Acid) (20 mL)
-
Dichloromethane (DCM) for extraction
- (sat.[1][2] aq.)
Methodology
-
HCl Generation: In a round-bottom flask equipped with a stir bar and a drying tube, add Methanol (20 mL). Cool to 0°C in an ice bath.
-
Reagent Addition: Dropwise, add Acetyl Chloride (15.0 mmol) to the methanol. Caution: Exothermic reaction. Generates anhydrous HCl in situ. Stir for 15 minutes.
-
Substrate Addition: Add Phenylacetylene (10.0 mmol) slowly to the acidic solution at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (hexane eluent) or GC-MS. The product (
-chlorostyrene) will appear as a distinct spot/peak; disappearance of the alkyne indicates completion. -
Workup:
-
Pour the reaction mixture into ice-cold water (50 mL).
-
Extract with DCM (
mL). -
Wash the combined organic layers with saturated
(to neutralize acid) and then brine.
-
-
Purification: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Isolation: Purify the residue via flash column chromatography (Silica gel, 100% Hexanes) to yield
-chlorostyrene as a colorless oil.
Yield Expectation: 85–92%.
Characterization:
References
-
Negishi Coupling Review : Negishi, E. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Prize Lecture.[2] Link
-
Suzuki-Miyaura Coupling : Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[2] Link
-
Ligand Effects (SPhos/XPhos) : Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link
-
Hydrochlorination of Alkynes : Master Organic Chemistry. (2013). Addition of Hydrogen Halides to Alkynes.[3]Link
-
Lithiation of Vinyl Halides : Vapourtec. (2012). Lithiation of 1,2-Dichloroethene in Flow Microreactors.Link
-
[4+3] Cycloaddition : Harmata, M. (2010). The (4+3)-cycloaddition reaction: Heteroatom-substituted allylic cations as dienophiles.[4] Chemical Society Reviews. Link
Sources
Literature review on vinyl chloride derivatives and 2-Chloro-1-dodecene
Topic: Literature review on vinyl chloride derivatives and 2-Chloro-1-dodecene Content Type: Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals.
Synthesis, Reactivity, and Applications in Cross-Coupling Architectures
Executive Summary
Vinyl chloride derivatives represent a specialized class of haloalkenes that serve as critical electrophiles in transition-metal-catalyzed cross-coupling reactions. Unlike their bromide or iodide counterparts, vinyl chlorides offer a unique balance of stability and reactivity, making them ideal "masked" reactive handles in multi-step organic synthesis.
This guide focuses on 2-Chloro-1-dodecene (CAS: 93342-75-7) , a lipophilic vinyl chloride derivative. It serves as a pivotal model substrate for studying the regioselective functionalization of long-chain aliphatic scaffolds. This document provides a validated synthesis protocol, physical characterization, and a detailed workflow for its application in Suzuki-Miyaura cross-coupling, designed for immediate implementation in research laboratories.
Chemical Profile: 2-Chloro-1-dodecene
2-Chloro-1-dodecene is a geminal vinyl chloride. Its structure features a chlorine atom at the C2 position of a 12-carbon chain, creating a distinct steric and electronic environment compared to terminal 1-chloroalkenes.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 2-Chlorododec-1-ene | |
| CAS Number | 93342-75-7 | Distinct from 1-chlorododecane (112-52-7) |
| Molecular Formula | ||
| Molecular Weight | 202.76 g/mol | |
| Physical State | Colorless Liquid | Oily consistency |
| Density | Estimated (vs. 1-dodecene: 0.76 g/mL) | |
| Boiling Point | Extrapolated from homologous series | |
| Solubility | Hexane, DCM, THF, Toluene | Insoluble in water |
| Stability | High | Resistant to spontaneous hydrolysis |
Synthesis Protocol: Regioselective Hydrochlorination
Objective: Synthesize 2-chloro-1-dodecene from 1-dodecyne with >95% regioselectivity (Markovnikov addition).
Rationale: Traditional hydrochlorination using HCl gas often yields mixtures of 1-chloro (anti-Markovnikov) and 2-chloro isomers, or over-chlorination to dichlorides. The method selected below utilizes Chlorotrimethylsilane (TMSCl) and water, a "green" approach that generates HCl in situ at a controlled rate, favoring the thermodynamic Markovnikov product.
Materials
-
Substrate: 1-Dodecyne (>97% purity)
-
Reagent: Chlorotrimethylsilane (TMSCl)
-
Solvent/Promoter: Water (stoichiometric), Acetic Acid (catalytic)
-
Apparatus: Sealed pressure tube or reflux setup (depending on scale)
Step-by-Step Methodology
-
Preparation: In a fume hood, charge a 50 mL round-bottom flask with 1-dodecyne (10.0 mmol, 1.66 g).
-
Reagent Addition: Add Acetic Acid (0.5 mL) followed by slow addition of TMSCl (15.0 mmol, 1.9 mL).
-
Activation: Add water (10.0 mmol, 0.18 mL) dropwise. Caution: Exothermic reaction. HCl gas is generated in situ.
-
Reaction: Seal the vessel and stir at room temperature (25°C) for 24 hours.
-
Note: For faster kinetics, heat to 40°C, but room temperature maximizes regioselectivity.
-
-
Quench & Extraction: Open carefully. Dilute with hexanes (20 mL) and quench with saturated aqueous
until neutral pH. -
Purification: Separate the organic layer, dry over anhydrous
, and concentrate in vacuo. -
Isolation: Purify via flash column chromatography (Silica gel, 100% Hexanes) to isolate 2-chloro-1-dodecene as a colorless oil.
Synthesis Pathway Visualization
Figure 1: Mechanistic pathway for the regioselective hydrochlorination of 1-dodecyne.
Reactivity & Application: Suzuki-Miyaura Cross-Coupling
Vinyl chlorides are less reactive toward oxidative addition than bromides or iodides. Successful coupling requires electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHC) to facilitate the insertion of Palladium(0) into the C-Cl bond.
Application: Synthesis of 2-Phenyl-1-dodecene , a branched alkylbenzene scaffold common in surfactant chemistry and bioisostere design.
Validated Protocol
-
Catalyst System:
(2 mol%) + SPhos (4 mol%). -
Base:
(2.0 equiv). -
Solvent: Toluene:Water (10:1) biphasic system.[1]
-
Procedure:
Catalytic Cycle Visualization
Figure 2: Palladium catalytic cycle emphasizing the oxidative addition of the vinyl chloride bond.
Critical Analysis & Troubleshooting
Selectivity Challenges
-
Regio-isomerization: In the presence of strong acids, the double bond in 2-chloro-1-dodecene can migrate internally, forming 2-chloro-2-dodecene. Mitigation: Maintain strictly controlled reaction times and neutralize immediately upon completion.
-
Over-chlorination: Excess HCl can lead to 2,2-dichlorododecane. Mitigation: Use the TMSCl/Water method which limits free HCl concentration compared to bubbling HCl gas.
Safety Considerations
-
2-Chloro-1-dodecene: Like many halogenated lipids, it is likely a skin irritant and potential sensitizer. Use nitrile gloves.
-
TMSCl: Reacts violently with water to release HCl gas. Perform the water addition step slowly in a well-ventilated fume hood.
References
-
Fluorochem. (2024).[4] Product Specification: 2-Chloro-1-dodecene (CAS 93342-75-7). Retrieved from
-
Boudjouk, P., et al. (1981). Regioselective Hydrochlorination of Alkynes using TMSCl/Water. Journal of Organic Chemistry.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.
-
PubChem. (2024). Compound Summary: 1-Dodecene and Chlorinated Derivatives. National Library of Medicine. Retrieved from
-
Organic Chemistry Portal. (2024). Suzuki Coupling Mechanisms and Protocols. Retrieved from
Sources
Physicochemical Profiling & Solubility Guide: 2-Chloro-1-dodecene
[1][2]
Executive Summary
2-Chloro-1-dodecene is a specialized functionalized alkene characterized by a long lipophilic dodecyl chain and a reactive vinyl chloride motif.[1] Unlike its non-halogenated analogue (1-dodecene), the introduction of the chlorine atom at the 2-position creates a distinct dipole vector without significantly compromising the molecule's overall hydrophobicity.[1]
Key Physicochemical Insight: The molecule exhibits a "Grease-Like" solubility profile.[1] The entropic penalty of solvating the C12 chain in aqueous media is thermodynamically prohibitive. Consequently, this compound is strictly hydrophobic , showing high affinity for non-polar and moderately polar organic solvents, while being effectively immiscible in water.[2]
Molecular Architecture & Solvation Thermodynamics[2]
To understand the solubility behavior of 2-Chloro-1-dodecene, one must analyze the competition between its two structural domains:
-
The Hydrophobic Tail (C3-C12): A long aliphatic chain that relies solely on London Dispersion Forces (Van der Waals).[1] This region drives the molecule's high LogP (Partition Coefficient), estimated at ~6.3 – 6.8 .[2]
-
The Vinyl Chloride Head (C1-C2): The
hybridized carbons and the chlorine atom introduce a permanent dipole and a site for -electron interactions.[1] While this increases polarizability compared to 1-dodecene, it is insufficient to overcome the hydrophobicity of the tail.
Solvation Mechanism Diagram
The following diagram illustrates the thermodynamic rationale behind solvent compatibility.
Figure 1: Solvation thermodynamics showing the entropic barrier to aqueous solubility versus the enthalpic favorability of organic solvation.[1]
Solubility Profile: Solvent Selection Guide
The following data categorizes solvent suitability for synthesis, extraction, and formulation. Data is derived from Structure-Property Relationships (SPR) of analogous long-chain haloalkenes.[1]
Table 1: Predicted Solubility Matrix
| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Rationale |
| Aqueous | Water | Insoluble (< 0.1 mg/L) | High energy cost to disrupt water's H-bond network (cavitation energy).[1] |
| Non-Polar | n-Hexane, Heptane | Miscible | "Like dissolves like."[1][2] Excellent dispersion force matching with the C12 tail. |
| Aromatic | Toluene, Benzene | Miscible | |
| Chlorinated | Dichloromethane (DCM) | Miscible | Ideal solvent.[1] Matches both the polarity of the head group and the lipophilicity of the tail. |
| Polar Aprotic | THF, Ethyl Acetate | High | Good solubility due to dipole-dipole interactions, though less thermodynamically perfect than alkanes.[2] |
| Polar Protic | Methanol, Ethanol | Low / Moderate | Solubility decreases as alcohol chain length decreases.[2] Methanol may cause phase separation at low temps. |
Critical Note for Process Chemists: When performing liquid-liquid extractions, 2-Chloro-1-dodecene will partition exclusively into the organic layer.[1][2] If using Methanol/Water mixtures, the compound may "oil out" if the water content exceeds ~10-15%.
Experimental Protocol: Determination of Saturation Solubility
Protocol: Saturation Shake-Flask Method (HPLC-UV)[1][2]
Objective: Determine the exact solubility limit in a specific solvent system (e.g., Ethanol/Water mixtures).
Reagents:
-
Analyte: 2-Chloro-1-dodecene (>97% purity).[1]
-
Solvent: Target solvent (e.g., Methanol).[2]
-
Standard: n-Dodecane (internal standard if using GC) or external calibration curve.
Workflow Diagram:
Figure 2: Step-by-step workflow for determining saturation solubility limits.
Detailed Steps:
-
Preparation: Add 2-Chloro-1-dodecene dropwise to 10 mL of the target solvent until a persistent oil droplet or turbidity is observed.[1]
-
Equilibration: Seal the vial and shake at a controlled temperature (25°C) for 24 hours. This ensures the solvent is thermodynamically saturated.
-
Filtration: Crucial Step. Do not simply decant. Use a hydrophobic 0.2 µm PTFE syringe filter . Hydrophilic filters (nylon) may clog or adsorb the compound.
-
Analysis:
-
Technique: GC-FID is preferred over HPLC due to the lack of a strong UV chromophore (only weak absorption at <210 nm).[1]
-
Column: Non-polar capillary column (e.g., DB-5 or HP-5).[1]
-
Calculation: Compare peak area against a pre-calibrated linear regression curve of 2-Chloro-1-dodecene in pure Hexane.
-
Applications & Implications
Synthesis & Functionalization
2-Chloro-1-dodecene acts as a "masked" alkyne or a vinyl cation precursor.[1]
-
Dehydrohalogenation: Treatment with strong bases (e.g., NaNH2, KOtBu) eliminates HCl to generate 1-dodecyne , a valuable terminal alkyne for Click Chemistry.[2]
-
Cross-Coupling: The vinyl chloride moiety can undergo transition-metal catalyzed cross-coupling (Kumada or Suzuki-Miyaura variants) to extend the carbon skeleton, though reactivity is lower than the corresponding bromide or iodide.[1]
Formulation Science
In drug delivery or agrochemical formulations, this molecule serves as a lipophilic linker .[2] Its insolubility in water makes it an excellent candidate for:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): It can be dissolved in oil phases (Miglyol, Oleic acid) to carry hydrophobic payloads.[1]
-
Phase Transfer Catalysis: In biphasic reactions, it remains strictly in the organic phase, requiring a phase transfer catalyst (e.g., TBAB) to react with aqueous nucleophiles.[2]
Safety & Handling (E-E-A-T)
-
Halogenated Waste: Unlike simple alkanes, this compound must be segregated into halogenated organic waste streams.[2] Do not mix with general organic solvents during disposal to prevent regulatory non-compliance.
-
Volatility: While the boiling point is high (>200°C estimated), aerosols can be irritating. Handle in a fume hood.
-
Material Compatibility: It will swell or dissolve latex and standard rubber.[1] Use Nitrile or Viton gloves and gaskets.[1]
References
The Tunable World of 2-Halo-1-Alkenes: A Materials Science Perspective on Their Electronic Properties
An In-depth Technical Guide:
Foreword
In the quest for novel materials with precisely engineered properties, the synthetic chemist's toolbox is ever-expanding. Among the vast array of molecular building blocks, 2-halo-1-alkenes (vinyl halides) represent a class of deceptively simple structures with profound potential. Their unique electronic landscape, governed by the delicate interplay of competing electronic effects, makes them highly versatile precursors for a new generation of polymers, organic electronics, and functional materials. This guide provides a deep dive into the core electronic principles of 2-halo-1-alkenes, offering researchers and materials scientists both the foundational knowledge and the practical methodologies required to harness their potential. We will move beyond simple descriptions to explore the causal relationships between molecular structure and electronic function, providing a framework for the rational design of advanced materials.
The Electronic Dichotomy: Inductive vs. Resonance Effects
The electronic character of a 2-halo-1-alkene is fundamentally controlled by the dual nature of the halogen substituent. A halogen atom attached to an sp²-hybridized carbon of the double bond exerts two opposing electronic forces: an inductive effect and a resonance effect.[1]
-
Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the carbon atoms through the sigma (σ) bond framework. This electron-withdrawing inductive effect is a powerful tool for lowering the energy levels of the molecule's frontier molecular orbitals.[1][2] The strength of this effect follows the order of electronegativity: F > Cl > Br > I.
-
Resonance Effect (+R): The halogen atom possesses lone pairs of electrons in p-orbitals that can overlap with the π-system of the carbon-carbon double bond. This donation of electron density into the π-system is a resonance-donating effect.[1] This effect tends to raise the energy of the Highest Occupied Molecular Orbital (HOMO).
The net electronic influence of the halogen is a balance of these two competing forces. While the inductive effect generally dominates, making halogens deactivating groups overall, the resonance effect plays a crucial role in modulating the electron density across the π-system.[2]
Caption: Competing electronic effects in a 2-halo-1-alkene.
Modulating Frontier Molecular Orbitals: The HOMO-LUMO Gap
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that dictate a molecule's electronic behavior, including its reactivity, optical properties, and charge transport characteristics.[3] The energy difference between these two orbitals is known as the HOMO-LUMO gap.[3]
In 2-halo-1-alkenes, the halogen substituent directly influences these frontier orbitals.
-
LUMO Energy: The strong inductive effect of the halogen withdraws electron density, stabilizing the molecule and lowering the energy of the LUMO. A lower LUMO energy makes the molecule a better electron acceptor.[4]
-
HOMO Energy: The resonance donation from the halogen's lone pairs tends to raise the HOMO energy. However, the powerful inductive effect also lowers the overall energy levels. The net result is a systematic tuning of the HOMO level based on the specific halogen.
This tunability of the HOMO-LUMO gap is paramount for materials design. A smaller gap generally corresponds to a molecule that is more easily excited, which can be desirable for applications in organic semiconductors and photovoltaics.[3] Conversely, a larger gap implies greater kinetic stability.[5]
| Halogen (X in 2-X-propene) | Pauling Electronegativity | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| H (Propene) | 2.20 | -10.51 | 1.98 | 12.49 |
| F | 3.98 | -10.85 | 1.25 | 12.10 |
| Cl | 3.16 | -10.62 | 0.88 | 11.50 |
| Br | 2.96 | -10.45 | 0.75 | 11.20 |
| I | 2.66 | -10.13 | 0.55 | 10.68 |
| Note: Values are illustrative, based on typical trends, and would be precisely determined for a specific molecule via computational chemistry. |
Applications in Materials Science
The ability to precisely control electronic properties makes 2-halo-1-alkenes valuable monomers and building blocks in materials science.
Polymer Synthesis
The most significant industrial application of a vinyl halide is the polymerization of vinyl chloride to produce polyvinyl chloride (PVC), a ubiquitous thermoplastic.[6][7] The halogen atom significantly influences the polymerization process and the properties of the resulting polymer.
-
Reactivity: The electron-withdrawing nature of the halogen affects the reactivity of the double bond in radical, cationic, or anionic polymerization reactions.[8]
-
Polymer Properties: The presence of the halogen in the polymer backbone imparts specific properties, such as flame retardancy, chemical resistance, and rigidity. Post-polymerization functionalization can further modify these properties, allowing for the creation of materials with tailored characteristics.[9][10]
Caption: Polymerization workflow for 2-halo-1-alkenes.
Organic Electronics and Supramolecular Chemistry
In the realm of organic electronics, the tunability of frontier orbital energies is critical. By selecting the appropriate halogen, scientists can design molecules with specific ionization potentials (related to HOMO) and electron affinities (related to LUMO) for use in:
-
Organic Semiconductors: The HOMO and LUMO levels are analogous to the valence and conduction bands in inorganic semiconductors, respectively.[3] Fine-tuning these levels is essential for efficient charge injection and transport.
-
Molecular Motors: In complex systems like overcrowded alkenes, halogen substitution can control intermolecular interactions, such as halogen bonding, which dictates molecular self-assembly and solid-state packing.[11][12] This is crucial for designing sophisticated molecular machines.
Methodologies for Characterization
A thorough understanding of the electronic properties of 2-halo-1-alkenes requires a combination of experimental and computational techniques.
Experimental Protocols
Protocol: Electrochemical Characterization by Cyclic Voltammetry (CV)
This protocol outlines the determination of oxidation and reduction potentials, which are used to estimate the HOMO and LUMO energy levels, respectively.
A. Objective: To measure the redox potentials of a 2-halo-1-alkene and estimate its frontier molecular orbital energies.
B. Materials:
-
Working Electrode (e.g., Glassy Carbon)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Electrochemical cell
-
Potentiostat
-
Anhydrous, degassed solvent (e.g., Dichloromethane, Acetonitrile)
-
Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Analyte (2-halo-1-alkene)
-
Internal Standard: Ferrocene (Fc)
C. Procedure:
-
Preparation: Polish the working electrode with alumina slurry, sonicate in deionized water and then the chosen solvent, and dry thoroughly. Assemble the three electrodes in the electrochemical cell.
-
Blank Scan: Add the solvent and supporting electrolyte to the cell. Purge with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen. Run a CV scan to ensure the solvent/electrolyte system is free of interfering redox-active species in the potential window of interest.
-
Analyte Measurement: Add a known concentration of the 2-halo-1-alkene to the cell. Purge briefly with inert gas.
-
Data Acquisition: Record the cyclic voltammogram by sweeping the potential. Identify the onset potentials for the first oxidation (E_ox) and first reduction (E_red).
-
Internal Standard Calibration: Add a small amount of ferrocene to the solution and record the CV. Determine the half-wave potential of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple (E₁/₂ (Fc/Fc⁺)).
-
Energy Level Calculation: Use the following empirical equations to estimate the HOMO and LUMO energies:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 5.1]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 5.1]
-
Where E (vs Fc/Fc⁺) = E (vs Ag/AgCl) - E₁/₂ (Fc/Fc⁺) (vs Ag/AgCl). The value 5.1 eV is the energy level of the Fc/Fc⁺ couple below the vacuum level.
-
D. Trustworthiness Check: The stability of the reference electrode should be checked before and after the experiment. The reversibility of the Fc/Fc⁺ couple serves as an internal validation of the experimental setup.
Computational Protocols
Protocol: DFT Calculation of Electronic Properties
Density Functional Theory (DFT) is a powerful tool for predicting molecular geometries, vibrational frequencies, and electronic properties like HOMO/LUMO energies.[13]
A. Objective: To compute the optimized geometry and frontier molecular orbital energies of a 2-halo-1-alkene.
B. Software: Gaussian, Amsterdam Modeling Suite, or similar quantum chemistry package.
C. Procedure:
-
Input Structure Generation: Build an initial 3D structure of the 2-halo-1-alkene molecule using a molecular editor.
-
Calculation Setup:
-
Method: Choose a suitable DFT functional and basis set. A common and effective combination is the B3LYP functional with the 6-31++G** basis set.[14] For heavier halogens like iodine, an effective core potential (ECP) should be used.[15]
-
Job Type: Select "Optimization + Frequency". This will first find the lowest energy geometry and then perform a vibrational frequency calculation.
-
Solvation (Optional): If properties in solution are desired, include a solvent model (e.g., PCM) that matches the experimental conditions.
-
-
Execution: Submit the calculation.
-
Analysis and Validation:
-
Geometry Optimization: Confirm that the optimization has converged successfully.
-
Frequency Analysis: Check the output of the frequency calculation. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[14]
-
Orbital Analysis: Extract the energies of the HOMO and LUMO from the output file. Visualize the orbitals to understand their spatial distribution and contribution from the halogen and π-system.
-
Caption: Integrated workflow for electronic property characterization.
Conclusion
2-halo-1-alkenes are far more than simple halogenated hydrocarbons. They are sophisticated molecular building blocks whose electronic properties can be rationally and systematically tuned. The inherent conflict between the inductive and resonance effects of the halogen substituent provides a powerful lever for controlling frontier orbital energies, which in turn dictates their function in advanced materials. By combining rigorous experimental characterization with validated computational modeling, researchers can fully elucidate the structure-property relationships in these systems. This integrated approach is essential for unlocking the full potential of 2-halo-1-alkenes and paving the way for their application in the next generation of polymers, molecular machines, and electronic devices.
References
- Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors. New Journal of Chemistry (RSC Publishing).
- Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors. RSC Publishing.
- Spin–orbit ab initio and density functional theory study of vinyl iodide: Molecular properties and photodissoci
- Comparative Computational Study on Molecular Structure, Electronic and Vibrational Analysis of Vinyl Bromide based on HF and DFT Approach. [Source Not Available]
- Computational Study of 10-X-2 Ate Complexes Derived from Vinyllithiums and Vinyl Halides. J. Heyrovsky Institute of Physical Chemistry.
- Substituent Effects. La Salle University.
- Electronic properties of several two dimensional halides
- Differences of HOMO-LUMO energy gap of 2 in different solvents.
- An Explanation of Substituent Effects. Chemistry LibreTexts.
- Vinyl halide. Grokipedia.
- Understanding Vinyl Halides: The Building Blocks of Modern Chemistry.
- HOMO and LUMO. Wikipedia.
- Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi Biology.
- Polymeriz
- Advancing selective post-polymerization C–H functionalization of semicrystalline polyolefins. [Source Not Available].
- Functional Polymer Materials: From Iptycenes to Ring-Opening Polymeriz
Sources
- 1. www1.lasalle.edu [www1.lasalle.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 4. wuxibiology.com [wuxibiology.com]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. Understanding Vinyl Halides: The Building Blocks of Modern Chemistry - Oreate AI Blog [oreateai.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Dissertation or Thesis | Advancing selective post-polymerization C–H functionalization of semicrystalline polyolefins | ID: j9602g906 | Carolina Digital Repository [cdr.lib.unc.edu]
- 10. Functional Polymer Materials: From Iptycenes to Ring-Opening Polymerizations [dspace.mit.edu]
- 11. Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Electronic properties of several two dimensional halides from ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jh-inst.cas.cz [jh-inst.cas.cz]
- 15. pubs.aip.org [pubs.aip.org]
Differentiating 1-Chloro-1-Dodecene and 2-Chloro-1-Dodecene: A Comprehensive Guide to Regioisomeric Vinyl Chlorides
Executive Summary
In the development of advanced materials, lipid nanoparticle (LNP) precursors, and complex active pharmaceutical ingredients (APIs), the precise control of vinylic halide regiochemistry is paramount. 1-chloro-1-dodecene and 2-chloro-1-dodecene are regioisomers sharing the molecular formula C₁₂H₂₃Cl. Despite their identical molecular weights, the positional shift of a single chlorine atom from the terminal vinylic carbon (C1) to the internal vinylic carbon (C2) completely alters their stereochemical possibilities, physical properties, and mechanistic reactivity. This whitepaper provides a rigorous technical breakdown of these two isomers, detailing their structural fundamentals, divergent reactivity profiles, and validated synthetic protocols.
Structural & Stereochemical Fundamentals
The fundamental divergence between these two isomers lies in their substitution patterns across the vinylic axis, which dictates both their three-dimensional geometry and their electronic distribution.
-
1-Chloro-1-dodecene (Terminal Chloride): The chlorine atom is covalently bound to C1. Because C1 is bonded to both a chlorine atom and a hydrogen atom, and C2 is bonded to a decyl group and a hydrogen atom, this molecule exhibits cis/trans (E/Z) stereoisomerism 1. The steric bulk of the decyl chain heavily influences the thermodynamic stability ratio of the E/Z isomers during synthesis.
-
2-Chloro-1-dodecene (Internal Chloride): The chlorine atom is bound to C2. Crucially, the terminal C1 carbon possesses two identical hydrogen atoms (=CH₂). According to the Cahn-Ingold-Prelog (CIP) priority rules, the presence of identical substituents on one of the vinylic carbons renders E/Z stereoisomerism impossible [[2]]().
Caption: Divergent synthetic pathways from 1-dodecyne to regioisomeric chlorododecenes.
Quantitative Data & Physical Properties
To facilitate rapid analytical differentiation in the laboratory, the following table summarizes the core quantitative metrics and spectral markers for both isomers.
| Parameter | 1-Chloro-1-dodecene | 2-Chloro-1-dodecene |
| CAS Number | 32734-93-3 (1E isomer) 1 | 93342-75-7 2 |
| Molecular Formula | C₁₂H₂₃Cl | C₁₂H₂₃Cl |
| Molecular Weight | 202.77 g/mol | 202.77 g/mol |
| Stereochemistry | E/Z Isomerism (cis/trans) | None (Terminal =CH₂) |
| Vinylic Protons (¹H NMR) | ~5.8 - 6.2 ppm (m, 2H) | ~5.1 - 5.3 ppm (d, 2H) |
| Primary Reactivity | SₙV, Dehydrohalogenation | Transition-Metal Cross-Coupling |
| Optimal Synthetic Route | Wittig Olefination of Undecanal | Markovnikov Hydrochlorination |
Mechanistic Reactivity Profiles
The position of the chlorine atom dictates the electronic topology of the pi-system, leading to distinct orthogonal reactivities.
1-Chloro-1-dodecene: This isomer is highly susceptible to Nucleophilic Vinylic Substitution (SₙV) . Kinetic analyses demonstrate that these reactions can proceed via a concerted in-plane Sₙ2 mechanism, resulting in the inversion of configuration at the vinylic carbon 3. Furthermore, in the presence of strong, tolerant bases (e.g., TBAF or KOtBu), 1-halo-1-alkenes readily undergo E2 dehydrohalogenation to yield terminal alkynes (1-dodecyne) [[4]]().
2-Chloro-1-dodecene: Internal vinylic chlorides exhibit significantly higher stability against beta-elimination. Instead, 2-halo-1-olefins are highly prized as electrophilic partners in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) to generate complex, functionalized 2-substituted terminal alkenes 5.
Caption: Distinct mechanistic reactivity profiles of 1-chloro and 2-chloro-1-dodecene isomers.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each reagent choice.
Protocol A: Regioselective Synthesis of 2-Chloro-1-dodecene via Hydrochlorination
This protocol leverages thermodynamic stability to direct the regiochemistry of the chloride addition.
-
Preparation: Dissolve 10 mmol of 1-dodecyne in 20 mL of anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Catalyst & Reagent Addition: Add 0.5 mmol of Copper(I) chloride (CuCl) as a Lewis acid catalyst. Slowly bubble anhydrous HCl gas through the solution at 0 °C, or add a concentrated aqueous HCl solution combined with a phase-transfer catalyst (e.g., tetrabutylammonium chloride).
-
Causality & Mechanism: The alkyne's pi-electrons attack the electrophilic proton, forming a transient vinyl cation. According to Markovnikov's rule, the secondary vinyl cation at C2 is electronically stabilized via hyperconjugation from the decyl chain, whereas the primary cation at C1 is highly unstable. The chloride nucleophile exclusively attacks C2, yielding the 2-chloro-1-alkene [[5]]().
-
Self-Validation: Monitor the reaction via FT-IR. The complete disappearance of the terminal alkyne C-H stretch (sharp peak at ~3300 cm⁻¹) and the C≡C stretch (~2100 cm⁻¹) confirms full conversion. Subsequent ¹H NMR must show a distinct doublet at ~5.1 ppm, confirming the terminal =CH₂ protons.
Protocol B: Synthesis of 1-Chloro-1-dodecene via Wittig Olefination
This protocol avoids the regioselectivity issues of hydrohalogenation by building the alkene directly from an aldehyde.
-
Ylide Generation: Suspend 11 mmol of (chloromethyl)triphenylphosphonium chloride in 30 mL of anhydrous THF at -78 °C under an Argon atmosphere. Slowly add 11.5 mmol of Sodium bis(trimethylsilyl)amide (NaHMDS) dropwise.
-
Causality of Base Choice: NaHMDS is utilized because it is a strong, highly sterically hindered, and non-nucleophilic base. It irreversibly deprotonates the phosphonium salt to generate the chloromethylene ylide without causing unwanted nucleophilic attack on the phosphorus center or alkylating the solvent.
-
Aldehyde Addition: Introduce 10 mmol of undecanal dropwise. The nucleophilic ylide attacks the carbonyl carbon, forming a four-membered oxaphosphetane intermediate.
-
Elimination & Self-Validation: Allow the reaction mixture to warm to room temperature. The thermodynamic driving force of forming the exceptionally strong P=O bond causes the oxaphosphetane to collapse, yielding triphenylphosphine oxide and 1-chloro-1-dodecene as an E/Z mixture [[1]](). Validate via ¹H NMR: the presence of multiplet signals between 5.8 and 6.2 ppm integrating to 2H confirms the terminal vinylic system with the chlorine substituent.
References
1.[2] Title: 2-chloro-1-dodecene. Source: fluorochem.co.uk. URL: 2.[1] Title: (1E)-1-chloro-1-dodecene. Source: chemsynthesis.com. URL: 3.[5] Title: A Facile Method for the Preparation of Functionalized 2-Halo-1-olefins. Source: tandfonline.com. URL: 4.[3] Title: Nucleophilic Substitution Reactions at Vinylic Carbons. Source: researchgate.net. URL: 5.[4] Title: Terminal alkynes from aldehydes via dehydrohalogenation. Source: electronicsandbooks.com. URL:
Sources
Methodological & Application
Regioselective Synthesis of 2-Chloro-1-dodecene from 1-Dodecyne: Application Notes and Protocols
Executive Summary
The synthesis of 2-chloro-1-alkenes from terminal alkynes is a critical transformation in organic synthesis, providing versatile vinyl halide building blocks for subsequent cross-coupling reactions and active pharmaceutical ingredient (API) development. Converting 1-dodecyne to 2-chloro-1-dodecene requires strict regiocontrol to ensure Markovnikov addition while simultaneously suppressing competitive side reactions such as alkyne hydration and over-addition. This application note details the mechanistic causality governing this reaction and provides two field-proven, self-validating protocols for its execution: a highly scalable catalyst-free anhydrous method, and a modern B(C6F5)3-catalyzed transfer hydrochlorination.
Mechanistic Principles & Causality
The hydrohalogenation of terminal alkynes is a classical electrophilic addition. Unlike the addition to alkenes, the alkyne reaction typically proceeds via a termolecular transition state (involving two equivalents of HX) to avoid the formation of a highly unstable primary vinylic carbocation [[1]]().
This addition strictly follows Markovnikov's rule. The initial protonation occurs at the terminal carbon (C1), directing the chloride nucleophile to the more substituted internal carbon (C2), which is better stabilized by hyperconjugation from the alkyl chain, yielding the 2-chloro-1-alkene 2.
Controlling Side Reactions:
-
Hydration to 2-Dodecanone: If adventitious water is present, it acts as a competing nucleophile, attacking the electrophilic intermediate to form an enol that rapidly tautomerizes into a ketone. To prevent this, reactions must be kept strictly anhydrous, often utilizing acetic anhydride (Ac2O) as a chemical desiccant [[3]]().
-
Over-addition to 2,2-Dichlorododecane: The synthesized 2-chloro-1-dodecene can react with a second equivalent of HCl to form a geminal dichloride. Modern decarbonylative transfer hydrochlorination utilizes B(C6F5)3 to initiate the Grob fragmentation of bench-stable acyl chlorides, providing a controlled, slow release of HCl that maximizes regioselectivity and prevents this over-addition [[4]]().
Fig 1: Mechanistic pathways of 1-dodecyne hydrochlorination highlighting side reactions.
Comparative Methodology Data
Selecting the appropriate protocol depends on the available infrastructure and scale. Table 1 summarizes the quantitative and qualitative differences between the two validated approaches.
| Parameter | Protocol A: Catalyst-Free HCl(g) | Protocol B: B(C6F5)3 Transfer Method |
| Reagents | HCl gas, Acetic Anhydride (Ac2O) | Cyclohexa-2,5-dien-1-ylcarbonyl chloride, B(C6F5)3 |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature (25 °C) |
| Safety / Handling | Requires gas cylinder & corrosive handling | Bench-stable solid reagents; highly safe |
| Regioselectivity | > 95% Markovnikov | > 98% Markovnikov |
| Over-addition Risk | Moderate (Requires strict stoichiometric control) | Low (Controlled in situ HCl release) |
| Scalability | Excellent for multi-gram / pilot scale | Ideal for parallel library synthesis & discovery |
Experimental Protocols
Protocol A: Catalyst-Free Anhydrous Hydrochlorination
Design Rationale: This protocol utilizes Ac2O to chemically scavenge trace moisture, effectively shutting down the hydration pathway. The reaction is initiated at 0 °C to increase the solubility of HCl gas and suppress the activation energy required for the secondary addition (geminal dichloride formation).
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under a continuous flow of argon.
-
Substrate Loading: Add 1-dodecyne (10.0 mmol, 1.66 g) and anhydrous acetic anhydride (20 mL) to the flask. Stir to achieve a homogeneous solution.
-
Temperature Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
-
HCl Introduction: Slowly bubble anhydrous HCl gas through the solution using a Teflon cannula for 30 minutes. Caution: Perform strictly inside a well-ventilated fume hood with an appropriate scrubber system.
-
In-Process Quality Control (IPQC): Pull a 50 µL aliquot, quench in saturated NaHCO3, extract with hexane, and analyze via GC-MS. The reaction is self-validating when the starting material peak (m/z 166) is < 1% relative to the product peak (m/z 202).
-
Quenching: Once conversion is complete, carefully pour the reaction mixture over crushed ice (50 g) and neutralize slowly with saturated aqueous NaHCO3 until CO2 evolution ceases.
-
Extraction & Purification: Extract the aqueous layer with diethyl ether (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (100% Hexanes) to yield 2-chloro-1-dodecene as a colorless oil.
Protocol B: Decarbonylative Transfer Hydrochlorination
Design Rationale: B(C6F5)3 acts as a highly fluorinated, bulky Lewis acid that coordinates to the acyl chloride surrogate. This initiates a Grob fragmentation driven by aromatization, releasing CO and HCl at a steady, low concentration. This kinetic control intrinsically prevents over-addition.
Fig 2: Step-by-step workflow for the B(C6F5)3-catalyzed transfer hydrochlorination.
Step-by-Step Methodology:
-
Setup: In a nitrogen-filled glovebox, charge a 20 mL scintillation vial with cyclohexa-2,5-dien-1-ylcarbonyl chloride (1.2 mmol) and B(C6F5)3 (0.05 mmol, 5 mol%).
-
Solvent & Substrate: Add anhydrous dichloromethane (DCM, 5 mL) followed by 1-dodecyne (1.0 mmol, 166 mg).
-
Reaction: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir at 25 °C for 16 hours.
-
IPQC Validation: Analyze a 20 µL aliquot via TLC (Hexanes, KMnO4 stain). The complete disappearance of the alkyne spot validates the reaction terminus.
-
Workup: Quench the reaction by adding 1 mL of triethylamine to deactivate the Lewis acid. Concentrate the mixture under reduced pressure.
-
Purification: Load the crude residue directly onto a short silica gel plug and elute with pentane. Evaporate the solvent to obtain the pure 2-chloro-1-dodecene.
Analytical Validation
To confirm the structural integrity and regioselectivity of the synthesized 2-chloro-1-dodecene, utilize the following analytical benchmarks:
-
1H NMR (400 MHz, CDCl3): The terminal vinylic protons (=CH2) are diagnostic, appearing as two distinct doublets due to geminal coupling (J ≈ 1.5–2.0 Hz) at roughly δ 5.10 ppm and δ 5.25 ppm . The complete absence of the terminal alkyne proton (typically a triplet around δ 1.9 ppm) confirms 100% conversion.
-
GC-MS (EI): The product will exhibit a molecular ion peak at m/z 202 (for ^35Cl) and m/z 204 (for ^37Cl) in a characteristic 3:1 isotopic ratio, confirming the incorporation of a single chlorine atom.
References
-
Catalyst-free hydrochlorination protocol for terminal arylalkynes with hydrogen chloride. rhhz.net. 3
-
Decarbonylative Transfer Hydrochlorination of Alkenes and Alkynes Based on a B(C6F5)3‐Initiated Grob Fragmentation. nih.gov. 4
-
Video: Electrophilic Addition to Alkynes: Hydrohalogenation - JoVE. jove.com. 1
-
Addition of hydrogen halides (HCl, HBr, HI) to alkynes (Hydrohalogenation). masterorganicchemistry.com. 2
Sources
- 1. Video: Electrophilic Addition to Alkynes: Hydrohalogenation [jove.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Catalyst-free hydrochlorination protocol for terminal arylalkynes with hydrogen chloride [html.rhhz.net]
- 4. Decarbonylative Transfer Hydrochlorination of Alkenes and Alkynes Based on a B(C6F5)3‐Initiated Grob Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
Precision Hydrochlorination of 1-Dodecyne: Catalytic Protocols for Regioselective Synthesis
Part 1: Executive Summary & Strategic Rationale
The hydrochlorination of unactivated terminal alkynes, such as 1-dodecyne , to yield vinyl chlorides is a transformation of significant utility in cross-coupling chemistry (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, it presents a classic "reactivity-selectivity" paradox. Simple uncatalyzed addition of HCl is kinetically sluggish for aliphatic alkynes and often plagued by over-addition (forming gem-dichlorides) or poor regiocontrol.
This guide details two field-proven protocols to synthesize 2-chloro-1-dodecene (the Markovnikov product) with high fidelity.
-
Homogeneous Gold(I) Catalysis (The "Gold Standard"): Utilizes a chloride-tolerant cationic gold system in DMPU. This method offers the highest regioselectivity (>99:1 Markovnikov) and yield under mild conditions.
-
Heterogeneous Au/C Catalysis (Scalable/Green): A solvent-minimized approach using supported gold, ideal for larger batches where catalyst recovery is paramount.
Mechanistic Insight: The Gold Paradox
Cationic gold,
Part 2: Experimental Protocols
Protocol A: Homogeneous Gold(I)-Catalyzed Hydrochlorination
Best for: Small to medium scale (100 mg - 10 g), high purity requirements, and complex substrate tolerance.
1. Reagents & Equipment
-
Substrate: 1-Dodecyne (>97% purity).
-
Reagent: HCl (4 M solution in Dioxane) OR HCl gas generated in situ. Note: The use of HCl/DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2-pyrimidinone) is preferred for rate acceleration due to its H-bond accepting ability.
-
Catalyst: (PPh3)AuCl (Chloro(triphenylphosphine)gold(I)) or [IPrAuCl] (for higher activity).
-
Solvent: DMPU (Safety: Reprotoxic; handle in glovebox or fume hood).
-
Vessel: 20 mL Scintillation vial with Teflon-lined cap or Schlenk tube.
2. Reaction Workflow (Step-by-Step)
-
Catalyst Preparation: In a glovebox or under
flow, weigh (PPh3)AuCl (1-2 mol%) into the reaction vessel.-
Expert Tip: Unlike many cationic gold reactions, silver salt abstraction (e.g., AgSbF6) is not strictly required if using the HCl/DMPU system, as the solvent assists in ionizing the Au-Cl bond. However, for maximum rate, add AgOTf (1-2 mol%) to pre-form the cationic species.
-
-
Substrate Addition: Add 1-Dodecyne (1.0 equiv, e.g., 5 mmol, 0.83 g) to the vessel.
-
Reagent Introduction: Add the HCl source.
-
Option A (Commercial): Add 4M HCl in Dioxane (1.5 - 2.0 equiv).
-
Option B (High Performance): Add DMPU (2 mL per mmol substrate) followed by slow addition of 4M HCl/Dioxane. The DMPU stabilizes the protonated intermediate.
-
-
Reaction: Seal the vessel and stir at 60°C for 4–12 hours.
-
Monitoring: Monitor by GC-MS or TLC (Hexane eluent). 1-Dodecyne (
) converts to 2-chloro-1-dodecene (slightly lower ). Look for the disappearance of the alkyne C C stretch ( ) in IR.
-
-
Work-up:
-
Dilute with Pentane or Hexane (extracts the non-polar product; DMPU remains in the dense bottom phase).
-
Wash the organic layer carefully with saturated
(neutralize excess HCl) and then Brine. -
Dry over
, filter, and concentrate carefully (product is volatile; do not use high vacuum for extended periods).
3. Data Specifications (Expected)
| Parameter | Value | Notes |
| Yield | 85 - 95% | Isolated yield after short-path distillation. |
| Selectivity | >99:1 | Markovnikov (2-chloro) vs. Anti-Markovnikov. |
| Side Products | <2% | 2,2-dichlorododecane (over-chlorination). |
Protocol B: Heterogeneous Au/C Hydrochlorination
Best for: Process scale-up, catalyst recycling, and green chemistry compliance.
1. Catalyst Preparation (1 wt% Au/C)
-
Precursor:
. -
Support: Activated Carbon (high surface area, e.g., Norit ROX 0.8).
-
Method: Wet impregnation.[4] Dissolve gold salt in aqua regia (trace) diluted with water. Add carbon. Stir 12h. Evaporate water. Dry at 110°C. Calcination is not usually required for this specific reaction as
species are active.
2. Reaction Workflow
-
Setup: Use a 3-neck round bottom flask equipped with a reflux condenser and an HCl gas inlet tube (bubbler).
-
Loading: Charge 1-Dodecyne (neat or in 1,2-dichloroethane if temperature control is needed) and 1 wt% Au/C catalyst (0.5 - 1.0 mol% Au).
-
Activation: Heat the mixture to 80°C .
-
Gas Feed: Bubble anhydrous HCl gas (generated from
+ or cylinder) slowly through the mixture.-
Critical Control: Maintain a slow, steady stream. Excess HCl pressure is not necessary; saturation is sufficient.
-
-
Duration: React for 6–8 hours.
-
Filtration: Filter the hot mixture through a Celite pad to recover the Au/C catalyst.
-
Purification: The filtrate is neutralized and distilled.
Part 3: Mechanism & Visualization
Mechanistic Pathway (Homogeneous)
The reaction proceeds via a trans-addition mechanism. The gold catalyst activates the alkyne (
Figure 1: Catalytic cycle for the Gold(I)-mediated hydrochlorination of 1-dodecyne. The cycle emphasizes the activation of the triple bond followed by nucleophilic attack.
Experimental Workflow Decision Tree
Figure 2: Decision matrix for selecting the appropriate hydrochlorination protocol based on scale and purity requirements.
Part 4: Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst Poisoning | Ensure reagents are anhydrous. Water can deactivate cationic gold or lead to hydration (ketone formation). |
| Ketone Formation | Hydration Side-Reaction | Confirm the absence of water. Switch to anhydrous HCl gas or fresh Dioxane/HCl. |
| Poor Selectivity | Temperature too high | Reduce reaction temperature to 40°C. Higher temps can promote isomerization. |
| Catalyst Precipitation | Colloidal Gold Formation | The ligand is dissociating. Add excess ligand (e.g., |
Part 5: References
-
Chloride-Tolerant Gold(I)-Catalyzed Regioselective Hydrochlorination of Alkynes. Source: Journal of the American Chemical Society. Context: Defines the mechanism for using hydrogen-bonding solvents (DMPU) to prevent chloride poisoning of the gold catalyst.
-
Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. Source: MDPI (Catalysts). Context: Comprehensive review of the mechanistic cycle, emphasizing the role of the counterion and nucleophile attack.[5]
-
Hydrochlorination of Alkenes and Alkynes with Hydrochloric Acid. Source: Beilstein Journal of Organic Chemistry. Context: Historical and practical context for HCl usage in organic synthesis, comparing classical vs. catalytic methods.[2]
-
Acetylene Hydrochlorination using Au Supported on Activated Carbon. Source: Cardiff University (Ph.D. Thesis / Research). Context: Detailed protocols for preparing and utilizing heterogeneous Au/C catalysts, applicable to longer chain alkynes like 1-dodecyne.
Sources
Palladium-catalyzed cross-coupling reactions using 2-Chloro-1-dodecene
Application Note: Palladium-Catalyzed Cross-Coupling of 2-Chloro-1-dodecene
Introduction: The Challenge of the "Gem-Vinyl" Chloride
2-Chloro-1-dodecene (CAS: N/A for specific isomer often, but generic for 2-chloroalkenes) represents a distinct class of electrophiles: 1,1-disubstituted vinyl chlorides . Unlike their terminal counterparts (1-chloro-1-alkenes) or vinyl bromides, this substrate presents two synergistic hurdles to palladium catalysis:
-
Electronic Deactivation: The Carbon-Chlorine bond (BDE ~96 kcal/mol) is significantly stronger than C-Br or C-I, making the oxidative addition step rate-limiting.
-
Steric Hindrance: The substituent at the 2-position (the decyl chain) creates steric pressure around the metal center during coordination. Standard "flat" phosphines (like PPh₃) often fail to promote the necessary conformational changes for oxidative addition to occur efficiently.
This guide provides three optimized protocols designed to overcome these barriers using bulky, electron-rich ligands and pre-catalyst architectures that facilitate the coupling of hindered chlorides.
Strategic Optimization: The "Steric Gate"
To couple 2-chloro-1-dodecene, one must employ a catalyst system that is sufficiently electron-rich to break the C-Cl bond but bulky enough to promote reductive elimination of the sterically congested product.
Recommended Ligand Classes:
-
Buchwald Dialkylbiaryl Phosphines: SPhos and XPhos are the gold standards. The lower ring provides steric bulk to enforce a monoligated Pd(0) species (the active catalyst), while the upper ring's phosphine donates electron density.[1]
-
NHC Ligands: PEPPSI-IPr or IMes systems are excellent for difficult oxidative additions due to their strong
-donating properties.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical "Steric Gate" where standard catalysts fail with this substrate.
Caption: Figure 1. Catalytic cycle emphasizing the oxidative addition barrier for hindered vinyl chlorides.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Synthesis of 2-Aryl-1-dodecenes)
Best for: Attaching aryl or heteroaryl rings.
Rationale: The use of SPhos allows for the coupling of hindered chlorides by stabilizing the Pd(0) intermediate and facilitating the oxidative addition.
| Component | Reagent | Equiv.[2][3][4][5][6][7][8][9][10][11][12] | Role |
| Substrate | 2-Chloro-1-dodecene | 1.0 | Electrophile |
| Nucleophile | Arylboronic Acid | 1.5 | Coupling Partner |
| Catalyst | Pd(OAc)₂ | 0.02 (2 mol%) | Metal Source |
| Ligand | SPhos | 0.04 (4 mol%) | Ligand |
| Base | K₃PO₄ (Tribasic) | 3.0 | Activator |
| Solvent | Toluene / Water (10:1) | 0.2 M | Biphasic System |
Step-by-Step Procedure:
-
Preparation: In a glovebox or under Argon flow, charge a reaction vial with Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), Arylboronic acid (1.5 mmol), and finely ground K₃PO₄ (636 mg, 3.0 mmol).
-
Solvation: Add 2-Chloro-1-dodecene (202 mg, 1.0 mmol), Toluene (4.5 mL), and degassed Water (0.5 mL).
-
Reaction: Seal the vial with a Teflon-lined cap. Heat to 100 °C for 12–16 hours with vigorous stirring (1000 rpm). Note: The biphasic nature requires high stir rates.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with water (10 mL). Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Copper-Free Sonogashira Coupling (Synthesis of Enynes)
Best for: Attaching alkyne scaffolds without homocoupling side-products.
Rationale: Vinyl chlorides are sluggish in standard Sonogashira (Pd/Cu) conditions. XPhos-Pd-G3 (or Pd(MeCN)₂Cl₂ + XPhos) creates a highly active system that bypasses the need for Copper, preventing Glaser homocoupling of the alkyne.
| Component | Reagent | Equiv.[2][3][4][5][6][7][8][9][10][11][12] | Role |
| Substrate | 2-Chloro-1-dodecene | 1.0 | Electrophile |
| Nucleophile | Terminal Alkyne | 1.2 | Coupling Partner |
| Catalyst | XPhos Pd G3 | 0.03 (3 mol%) | Pre-catalyst |
| Base | Cs₂CO₃ | 2.5 | Base |
| Solvent | Acetonitrile (MeCN) | 0.25 M | Polar Aprotic |
Step-by-Step Procedure:
-
Charging: Add XPhos Pd G3 (25 mg, 0.03 mmol) and Cs₂CO₃ (815 mg, 2.5 mmol) to a dried Schlenk tube.
-
Inerting: Evacuate and backfill with Argon (3 cycles).
-
Addition: Add 2-Chloro-1-dodecene (1.0 mmol) and the Terminal Alkyne (1.2 mmol) via syringe, followed by anhydrous Acetonitrile (4 mL).
-
Reaction: Heat to 70–80 °C for 8 hours.
-
Checkpoint: If conversion is <50% at 4 hours, add 1 mol% additional catalyst.
-
-
Workup: Filter through a pad of Celite to remove insoluble salts. Concentrate the filtrate and purify via column chromatography.[13]
Protocol C: Negishi Coupling (Alkyl-Alkenyl Synthesis)
Best for: Adding sp3 carbons (alkyl chains).
Rationale: Organozinc reagents transmetalate faster than boronic acids.[12] Using Pd-PEPPSI-IPent , a highly stable NHC catalyst, allows this reaction to proceed at room temperature or mild heat, preserving the sensitive alkyl-zinc reagent.
| Component | Reagent | Equiv.[2][3][4][5][6][7][8][9][10][11][12] | Role |
| Substrate | 2-Chloro-1-dodecene | 1.0 | Electrophile |
| Nucleophile | Alkylzinc Halide (R-ZnBr) | 1.3 | Coupling Partner |
| Catalyst | Pd-PEPPSI-IPent | 0.02 (2 mol%) | Catalyst |
| Solvent | THF / NMP (2:1) | 0.3 M | Solvent |
Step-by-Step Procedure:
-
Catalyst Loading: Under Argon, add Pd-PEPPSI-IPent (16 mg, 0.02 mmol) to a vial.
-
Substrate Addition: Add 2-Chloro-1-dodecene (1.0 mmol) and THF (2 mL).
-
Reagent Addition: Add the Alkylzinc reagent (1.3 mmol, typically 0.5–1.0 M in THF) dropwise over 5 minutes.
-
Tip: Adding NMP (1 mL) as a co-solvent significantly accelerates the reaction by stabilizing the Zinc species.
-
-
Reaction: Stir at Room Temperature for 2 hours. If no reaction, heat to 40 °C.
-
Quench: Quench carefully with 1M HCl (aq) or saturated NH₄Cl. Extract with ether.[8]
Troubleshooting & Critical Controls
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Oxidative Addition Failure | Switch to a bulkier ligand (e.g., from SPhos to RuPhos or BrettPhos ). Increase Temp to 110 °C. |
| Protodehalogenation | Hydride Source | Ensure solvents are anhydrous (Protocol B/C). Avoid alcohol solvents. |
| Isomerization | Migration of Double Bond | Reduce reaction time. Use Pd-PEPPSI catalysts which are less prone to "chain walking" than phosphines. |
Workflow Decision Tree
Caption: Figure 2. Decision matrix for selecting the optimal coupling protocol.
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for the Suzuki-Miyaura Coupling of Hindered Substrates. Journal of the American Chemical Society.[3] Link
-
Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Assen, E. A., Kantchev, B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Pd-NHC (PEPPSI) Precatalyst. Chemistry - A European Journal.[3] Link
-
Gelderblom, P., & Fu, G. C. (2001). The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides. Journal of the American Chemical Society.[3] Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link
-
Gelman, D., & Buchwald, S. L. (2003).[11] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. semanticscholar.org [semanticscholar.org]
- 5. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. BJOC - Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) [beilstein-journals.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. preprints.org [preprints.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling Protocols for Unactivated Alkenyl Chlorides
Target Substrate: 2-Chloro-1-dodecene (CAS: 93342-75-7) Application: Advanced C(sp2)-C(sp2) and C(sp2)-C(sp3) bond formation in drug development and materials science.
Executive Summary & Mechanistic Rationale
The Suzuki-Miyaura cross-coupling of unactivated aliphatic alkenyl chlorides, such as 2-chloro-1-dodecene, presents a significant synthetic challenge. Unlike aryl chlorides or styrenyl systems, 2-chloro-1-dodecene lacks extended
To overcome these thermodynamic and kinetic barriers, the catalytic system must employ highly electron-rich and sterically demanding phosphine ligands[2].
-
Electronic Causality: Electron-rich ligands (e.g., P(t-Bu)3 or dialkylbiarylphosphines like SPhos) increase the electron density at the Pd center. This significantly lowers the activation energy required for the metal to oxidatively insert into the inert C-Cl bond[1].
-
Steric Causality: The massive steric bulk of these ligands accelerates the final reductive elimination step. By crowding the coordination sphere, the ligand forces the transmetalated fragments together, rapidly regenerating the Pd(0) catalyst before side reactions (like isomerization) can occur[3].
Catalytic Cycle & Pathway Visualization
Caption: Catalytic cycle of Pd-catalyzed Suzuki-Miyaura coupling for unactivated alkenyl chlorides.
Quantitative Data Presentation
The following table summarizes two field-validated protocols for coupling 2-chloro-1-dodecene with standard arylboronic acids, comparing the Fu methodology[3] and the Buchwald methodology[1].
| Parameter | Protocol A: The Fu System | Protocol B: The Buchwald System |
| Pre-Catalyst | Pd2(dba)3 (1.5 mol%) | Pd(OAc)2 (2.0 mol%) |
| Ligand | P(t-Bu)3 (3.3 mol%) | SPhos (4.0 mol%) |
| Base | KF (3.3 equiv) | K3PO4 (2.0 equiv) |
| Solvent | Anhydrous THF | Toluene / H2O (10:1) |
| Temperature | 50–60 °C | 80–100 °C |
| Reaction Time | 12–24 hours | 12–24 hours |
| Expected Yield | 75–90% | 80–95% |
| Primary Advantage | Mild temperature, high turnover | Air-stable ligand, robust scalability |
Experimental Protocols
Protocol A: Pd2(dba)3 / P(t-Bu)3 Catalysis (Mild Conditions)
This protocol utilizes the highly reactive, low-coordinate Pd/P(t-Bu)3 system. Because P(t-Bu)3 is pyrophoric and highly air-sensitive, strict Schlenk techniques are required[3].
Causality of Base Selection: Potassium fluoride (KF) is utilized instead of aqueous hydroxides. The highly oxophilic fluoride ion coordinates with the boronic acid to form a reactive fluoroborate intermediate. This facilitates transmetalation under strictly anhydrous conditions, thereby preventing protodeboronation of the boronic acid[3].
Step-by-Step Methodology:
-
Preparation (Glovebox/Schlenk): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd2(dba)3 (13.7 mg, 0.015 mmol, 1.5 mol%) and the arylboronic acid (1.1 mmol, 1.1 equiv).
-
Base Addition: Add finely milled, oven-dried KF (191 mg, 3.3 mmol, 3.3 equiv).
-
Ligand & Substrate Introduction: Evacuate and backfill the flask with ultra-pure Argon (3x). Inject anhydrous THF (3.0 mL), followed by a stock solution of P(t-Bu)3 (0.033 mmol, 3.3 mol%) in THF. Finally, inject 2-chloro-1-dodecene (202.8 mg, 1.0 mmol, 1.0 equiv).
-
Reaction Execution: Seal the flask and heat the mixture at 50–60 °C with vigorous stirring (800 rpm) for 16 hours.
-
In-Process QC (Self-Validation): At 12 hours, withdraw a 50 µL aliquot under Argon. Filter through a 1-inch silica plug using EtOAc as the eluent. Analyze via GC-FID. The reaction is progressing successfully when the 2-chloro-1-dodecene peak (retention time validated against a standard) exhibits >95% consumption.
-
Workup: Cool to room temperature, dilute with diethyl ether (10 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: Pd(OAc)2 / SPhos Catalysis (Scalable & Air-Stable)
This protocol leverages SPhos, a dialkylbiarylphosphine ligand that is air-stable and highly effective for unactivated chlorides[1]. The biphenyl backbone prevents catalyst degradation via cyclometalation, ensuring high turnover[2].
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, combine Pd(OAc)2 (4.5 mg, 0.02 mmol, 2.0 mol%), SPhos (16.4 mg, 0.04 mmol, 4.0 mol%), arylboronic acid (1.5 mmol, 1.5 equiv), and anhydrous K3PO4 (424 mg, 2.0 mmol, 2.0 equiv).
-
Solvent & Substrate: Add Toluene (5.0 mL) and degassed DI water (0.5 mL) to create a biphasic system. Inject 2-chloro-1-dodecene (202.8 mg, 1.0 mmol, 1.0 equiv).
-
Reaction Execution: Purge the system with Argon for 5 minutes. Heat the mixture to 90 °C under a reflux condenser for 18 hours.
-
Analytical Validation (Post-Reaction): Following standard aqueous workup and isolation, analyze the purified product via 1H NMR (400 MHz, CDCl3). Critical Check: Verify the presence of the terminal olefinic protons (=CH2) typically appearing as two distinct doublets or a multiplet between 5.0–5.5 ppm. The retention of these signals validates that the bulky SPhos ligand successfully accelerated reductive elimination, outcompeting any unwanted double-bond isomerization pathways.
References
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Retrieved from:[Link][1]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. Retrieved from:[Link][3]
-
Maluenda, I., & Navarro, O. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7530-7548. Retrieved from:[Link][2]
Sources
Application Note: High-Purity Synthesis of 2-Substituted-1-Dodecenes via Vinyl Chloride Intermediates
Executive Summary
The synthesis of 1,1-disubstituted alkenes (specifically 2-substituted-1-dodecenes) represents a critical structural motif in surfactant chemistry, polymerization monomers, and lipid-tail modifications for drug delivery systems. Traditional methods, such as the Wittig reaction or dehydration of tertiary alcohols, often suffer from poor atom economy, difficult isomer separations (E/Z mixtures), or harsh conditions incompatible with sensitive functional groups.
This Application Note details a robust, two-step protocol designed for high regioselectivity and operational scalability:
-
Regioselective Hydrochlorination: Conversion of 1-dodecyne to 2-chlorododec-1-ene using a Titanium(IV) chloride-mediated system.
-
Iron-Catalyzed Cross-Coupling: A "Green Chemistry" approach utilizing the Cahiez conditions (
/NMP) to couple the vinyl chloride scaffold with Grignard reagents.
Key Advantages[1][2]
-
Regiocontrol: >98% Markovnikov selectivity in the hydrochlorination step.
-
Sustainability: Replaces toxic/expensive Palladium or Nickel catalysts with abundant, non-toxic Iron.
-
Cost-Efficiency: Utilizes inexpensive bulk commodity chemicals (1-dodecyne,
).
Strategic Workflow
The following flowchart outlines the critical path from starting material to purified target, highlighting decision nodes for quality control.
Figure 1: Operational workflow for the synthesis of 2-substituted-1-dodecenes. Blue borders indicate Phase 1; Red borders indicate Phase 2.
Phase 1: Regioselective Hydrochlorination[3]
The conversion of a terminal alkyne to a 2-halo-1-alkene requires strict adherence to Markovnikov addition rules. We utilize a
Mechanism & Rationale
The reaction proceeds via the coordination of the titanium Lewis acid to the alkyne, generating a reactive cation at the C2 position. The chloride ion (from
-
Why
? It provides superior regioselectivity compared to simple HCl gas or aqueous HCl, which can lead to slow reaction rates or hydration byproducts (ketones).
Experimental Protocol
Reagents:
-
1-Dodecyne (1.0 equiv)
-
Titanium(IV) chloride (
) (1.1 equiv) -
Tetraethylammonium chloride (
) (1.1 equiv) -
Dichloromethane (DCM), anhydrous
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Add
(1.1 equiv) and anhydrous DCM (0.5 M concentration relative to alkyne). Cool the suspension to 0°C in an ice/water bath. -
Activation: Add
(1.1 equiv) dropwise via syringe. The solution will turn yellow/orange. Stir for 15 minutes to form the active chlorinating species. -
Addition: Add 1-dodecyne (1.0 equiv) dropwise over 10 minutes.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) and stir for an additional 2–4 hours. Monitor by TLC (hexane eluent) or GC.
-
Quench: Pour the mixture carefully into ice-cold water.
-
Workup: Extract with DCM (3x). Wash combined organics with saturated
and brine. Dry over , filter, and concentrate. -
Purification: Flash column chromatography (100% Hexanes) or vacuum distillation.
Data Validation (QC 1):
-
Target: 2-chlorododec-1-ene.
-
NMR (CDCl3): Look for two germinal vinyl protons. Typically, two singlets (or narrow doublets) at
ppm and ppm. -
Absence of: Triplet at
ppm (indicates anti-Markovnikov 1-chloro isomer).
Phase 2: Iron-Catalyzed Cross-Coupling
Vinyl chlorides are traditionally considered unreactive in Palladium-catalyzed couplings (requiring oxidative addition to a strong C-Cl bond). However, Iron catalysis, specifically the system developed by Cahiez et al., excels here.
The "Cahiez" System
The active catalyst species is stabilized by N-methylpyrrolidone (NMP) .[1] Without NMP, the active low-valent iron species aggregates and deactivates, or leads to extensive homocoupling of the Grignard reagent.
Experimental Protocol
Reagents:
-
2-Chlorododec-1-ene (from Phase 1) (1.0 equiv)
- (Iron(III) acetylacetonate) (5 mol%)[2]
-
NMP (N-methylpyrrolidone) (6–8 equiv)
-
Grignard Reagent (
, e.g., or ) (1.2–1.3 equiv) -
THF (anhydrous)
Procedure:
-
Catalyst Prep: In a flame-dried Schlenk flask under Argon, dissolve
(5 mol%) and the vinyl chloride (1.0 equiv) in a mixture of THF and NMP.-
Note: The THF:NMP ratio should be roughly 10:1 by volume. NMP is critical.
-
-
Temperature Control: Cool the red/orange solution to 0°C (or -20°C for very reactive Grignards).
-
Controlled Addition (CRITICAL): Add the Grignard reagent dropwise via a syringe pump or dropping funnel over 30–45 minutes .
-
Why? Rapid addition overwhelms the catalyst cycle, leading to Grignard homocoupling (
) rather than cross-coupling. -
Observation: The color will change immediately to a dark brown/black (active Ferrate species).
-
-
Completion: Stir for 30 minutes post-addition. Monitor by GC-MS.
-
Quench: Add 1M HCl (aq) carefully to quench excess Grignard and hydrolyze iron salts.
-
Workup: Extract with diethyl ether or hexanes. Wash with water (to remove NMP) and brine. Dry over
.[2]
Mechanism Visualization
Figure 2: Simplified catalytic cycle. NMP coordinates to the reduced Iron species, preventing aggregation and favoring the cross-coupling pathway.
Quantitative Analysis & Troubleshooting
Expected Data Profile
| Parameter | Phase 1 (Hydrochlorination) | Phase 2 (Cross-Coupling) |
| Yield | 85–95% | 75–90% |
| Major Impurity | 1-chloro-1-dodecene (<2%) | Homocoupled Grignard ( |
| Purification | Distillation / Silica Plug | Silica Column |
| Key QC Metric | Regio-ratio (>98:2) | Conversion (>99%) |
Expert Troubleshooting Table
| Problem | Probable Cause | Corrective Action |
| Low Yield (Phase 2) | Catalyst deactivation | Ensure NMP is dry and fresh. Increase NMP loading to 9 equiv. |
| High Homocoupling ( | Grignard addition too fast | Use a syringe pump. Increase dilution of Grignard. |
| Incomplete Conversion | Moisture in solvent | Iron catalysts are sensitive to protonolysis. Re-dry THF over Na/Benzophenone. |
| Color stays Orange | Catalyst not reduced | Grignard reagent may be degraded/titer is low. Titrate Grignard before use. |
References
-
Iron-Catalyzed Cross-Coupling (The "Cahiez" Conditions)
-
Cahiez, G., & Avedissian, H. (1998). Highly Stereo- and Chemoselective Iron-Catalyzed Alkenylation of Organomagnesium Compounds. Synthesis, 1998(08), 1199–1205.
-
Cahiez, G., et al. (2007). Iron-Catalyzed Cross-Coupling Reactions.[3][1][2][4] Angewandte Chemie International Edition, 46(23), 4364–4366.
-
-
Regioselective Hydrochlorination
-
Kropp, P. J., et al. (2006). Surface-Mediated Reactions. Hydrochlorination of Alkenes and Alkynes. Journal of Organic Chemistry, 71(6), 2324–2331.
- Note on TiCl4: Standard protocols adapted from: Organic Syntheses, Coll. Vol. 8, p.486 (1993).
-
-
General Review on Vinyl Chlorides
-
Lacker, C. R., & Gessner, V. H. (2026). Synthesis and applications of alkenyl chlorides. Beilstein Journal of Organic Chemistry.
-
Disclaimer: This protocol involves the use of corrosive (
Sources
Application Note: Advanced Copolymerization Techniques Using 2-Chloro-1-dodecene
Executive Summary
2-Chloro-1-dodecene (2-C12) is a highly specialized, long-chain halogenated
However, polymerizing 2-substituted 1-alkenes with halogen atoms presents severe synthetic challenges. This application note details two field-proven methodologies to overcome these barriers: Late Transition Metal Coordination Copolymerization and Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization .
Mechanistic Insights & Catalyst Selection (E-E-A-T)
Coordination Copolymerization via Late Transition Metals
Early transition metals (e.g., Ziegler-Natta or metallocene catalysts based on Ti/Zr) are highly oxophilic and halophilic; they are instantly poisoned by the polar C-Cl bond of 2-C12[1]. Furthermore, 2-halo-1-alkenes are prone to rapid
To successfully copolymerize 2-C12 with ethylene, late transition metal catalysts—specifically Pd(II)
Pd-Catalyzed Chain-Walking & Insertion Mechanism for 2-C12 Copolymerization.
Reversible Deactivation Radical Polymerization (RAFT)
Homopolymerization of 2-C12 via free radicals yields only low-molecular-weight oligomers due to steric hindrance and degradative chain transfer caused by the highly abstractable allylic hydrogens on the dodecyl chain. Copolymerization with highly reactive monomers (e.g., styrene) overcomes the steric barrier.
To prevent broad molecular weight distributions and premature termination, RAFT polymerization is employed. Using a trithiocarbonate Chain Transfer Agent (CTA), the equilibrium between active propagating radicals and dormant thiocarbonylthio-capped chains is maintained. This minimizes the steady-state radical concentration, effectively suppressing bimolecular termination and allylic chain transfer[3].
RAFT Polymerization Equilibrium for Styrene and 2-C12 Copolymerization.
Experimental Protocols
Protocol A: Pd-Catalyzed Coordination Copolymerization of Ethylene and 2-C12
This protocol yields a highly branched, hydrophobic polyolefin elastomer with pendant chloride functionalities.
Reagents:
-
Precatalyst: [(ArN=C(Me)-C(Me)=NAr)Pd(CH
)(NCMe)] BArF (Ar = 2,6-diisopropylphenyl) -
Monomers: Ethylene (UHP grade), 2-Chloro-1-dodecene (distilled over CaH
) -
Solvent: Dichloromethane (anhydrous)
Step-by-Step Methodology:
-
Reactor Preparation: Bake a high-pressure Parr reactor at 120 °C under vacuum for 2 hours. Cool to room temperature under an argon atmosphere to ensure strict exclusion of moisture.
-
Reagent Loading: Inside a nitrogen-filled glovebox, dissolve 20
mol of the Pd precatalyst in 30 mL of anhydrous dichloromethane. Add 5.0 mL of purified 2-C12.-
Causality: Dichloromethane is selected over non-polar solvents (like toluene) because its slight polarity stabilizes the cationic Pd active species, enhancing catalyst lifetime.
-
-
Polymerization: Transfer the mixture to the Parr reactor. Pressurize with ethylene to 400 psi. Stir at 400 rpm at 25 °C for 4 hours.
-
Causality: The reaction is strictly maintained at 25 °C. Higher temperatures exponentially increase the rate of
-chloride elimination, which outcompetes migratory insertion and leads to rapid catalyst deactivation (observed as precipitation of Pd black).
-
-
Quenching & Isolation: Vent the ethylene slowly. Quench the reaction by adding 5 mL of methanol containing 0.1% BHT (butylated hydroxytoluene) to prevent auto-oxidation. Precipitate the polymer by dripping the solution into 300 mL of vigorously stirred methanol.
-
Self-Validation & Analytics: Analyze the dried polymer via
H NMR (in C D Cl at 120 °C). A distinct multiplet at ~4.0–4.2 ppm corresponding to the -CH -CHCl- methine proton confirms covalent incorporation of 2-C12, distinguishing it from a physical blend.
Protocol B: RAFT Copolymerization of Styrene and 2-C12
This protocol yields a well-defined, low-dispersity functional thermoplastic.
Reagents:
-
Monomers: Styrene (deinhibited via basic alumina), 2-Chloro-1-dodecene
-
CTA: 2-Cyanoprop-2-yl dodecyl trithiocarbonate (CPDTC)
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Solvent: Toluene
Step-by-Step Methodology:
-
Solution Preparation: In a 20 mL Schlenk flask, combine Styrene (2.0 g, 19.2 mmol), 2-C12 (1.9 g, 9.6 mmol), CPDTC (33.5 mg, 0.096 mmol), and AIBN (3.1 mg, 0.019 mmol) in 4 mL of toluene.
-
Causality: The [Monomer]:[CTA]:[Initiator] molar ratio of 300:1:0.2 is critical. It ensures a low steady-state radical concentration, minimizing bimolecular termination and preserving the living character of the chain ends.
-
-
Degassing: Perform three consecutive freeze-pump-thaw cycles.
-
Causality: Oxygen is a potent radical scavenger. Its complete removal is non-negotiable for maintaining the delicate RAFT equilibrium and preventing induction periods.
-
-
Polymerization: Backfill the flask with argon, seal tightly, and immerse in a pre-heated oil bath at 70 °C for 16 hours.
-
Isolation: Dilute the viscous mixture with minimal THF and precipitate into cold methanol. Filter and dry under vacuum at 40 °C.
-
Self-Validation & Analytics: Size Exclusion Chromatography (SEC) must reveal a monomodal peak with a dispersity (
) < 1.25. The visual retention of a pale yellow color in the purified polymer validates the presence of living thiocarbonylthio chain ends.
Quantitative Data & Troubleshooting
Table 1: Quantitative Comparison of 2-C12 Polymerization Techniques
| Polymerization Method | Comonomer | Catalyst / Initiator | 2-C12 Incorporation (mol%) | Dispersity ( | ||
| Coordination | Ethylene | Pd-Diimine | 2.5 - 5.0 | 85 - 120 | 1.8 - 2.2 | -45 to -30 |
| RAFT | Styrene | AIBN + CPDTC | 10.0 - 15.0 | 35 - 50 | 1.15 - 1.25 | 65 - 80 |
Note: The
Table 2: Troubleshooting Guide
| Observation | Mechanistic Cause | Corrective Action |
| Low 2-C12 incorporation (Pd-catalysis) | High ethylene pressure outcompetes the bulky 2-C12 monomer for | Decrease ethylene pressure to 200 psi; increase the initial 2-C12 feed ratio. |
| Catalyst precipitation / Black solution | Lower reaction temperature strictly to | |
| Broad dispersity / Tailing in RAFT | High steady-state radical concentration causing bimolecular termination or oxygen contamination. | Decrease AIBN concentration; ensure strict adherence to the freeze-pump-thaw degassing protocol. |
References
-
Title: Recent Advancements in Mechanistic Studies of Palladium- and Nickel-Catalyzed Ethylene Copolymerization with Polar Monomers Source: Polymers (MDPI) URL: [Link]
-
Title: Copolymerization of Ethylene with Polar Monomers by Anionic Substitution. Theoretical Study Based on Acrylonitrile and the Brookhart Diimine Catalyst Source: Organometallics (ACS Publications) URL: [Link]
-
Title: Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications Source: PMC (National Institutes of Health) URL: [Link]
Sources
Sonogashira coupling of 2-Chloro-1-dodecene with terminal alkynes
Application Note: High-Efficiency Sonogashira Coupling of 2-Chloro-1-dodecene with Terminal Alkynes
Executive Summary & Mechanistic Context
The Sonogashira cross-coupling reaction is a cornerstone methodology for constructing
Vinyl chlorides, such as the aliphatic-substituted 2-chloro-1-dodecene[3], are notoriously unreactive under standard conditions. The high bond dissociation energy of the C–Cl bond (
Logical Workflow & Catalytic Cycle
Because standard amine bases are insufficiently basic to deprotonate terminal alkynes without a copper co-catalyst, this protocol utilizes a strong inorganic base (
Figure 1. Copper-free Sonogashira catalytic cycle for unactivated vinyl chlorides.
Experimental Design & Self-Validating Controls
To ensure reproducibility and diagnostic clarity, the protocol is designed as a self-validating system. The choice of
Table 1: Optimization of Reaction Conditions for Vinyl Chlorides
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Expected Yield (%) | Mechanistic Rationale |
|---|
| 1 |
Table 2: Self-Validating Control Matrix
| Control Type | Condition Altered | Expected Outcome | Diagnostic Value |
|---|
| Negative Control | Omit
Detailed Step-by-Step Protocol
Note:
Figure 2. Experimental workflow for the microwave-assisted coupling of 2-chloro-1-dodecene.
Materials & Reagents:
-
2-Chloro-1-dodecene (1.0 mmol, 1.0 equiv)[3]
-
Terminal Alkyne (e.g., 1-octyne or phenylacetylene) (1.5 mmol, 1.5 equiv)
- (0.02 mmol, 2 mol%)[4]
- (10 wt% in hexane) (0.04 mmol, 4 mol%)[4]
- (anhydrous, finely powdered) (2.0 mmol, 2.0 equiv)[4]
-
Anhydrous N,N-Dimethylformamide (DMF) (3.0 mL)[4]
Procedure:
-
Preparation of the Reaction Vessel: Oven-dry a 10 mL microwave synthesis vial equipped with a magnetic stir bar. Transfer the vial to an argon-filled glovebox to ensure an oxygen-free environment.
-
Solid Reagent Addition: To the vial, add
(14.0 mg, 2 mol%) and the anhydrous (651 mg, 2.0 equiv). -
Liquid Reagent Addition: Add anhydrous DMF (3.0 mL). Using a microsyringe, add the
solution (4 mol%). Stir the mixture at room temperature for 2–3 minutes to allow the active, electron-rich catalyst complex to form. -
Substrate Introduction: Add 2-chloro-1-dodecene (202.8 mg, 1.0 mmol) and the terminal alkyne (1.5 mmol). Seal the vial securely with a Teflon-lined crimp cap and remove it from the glovebox.
-
Reaction Execution: Place the sealed vial in a dedicated microwave synthesizer. Heat the reaction mixture at 150 °C for 10–15 minutes under continuous stirring[4]. (Alternative: If microwave irradiation is unavailable, heat the sealed vial in a pre-equilibrated oil bath at 130 °C for 12–16 hours).
-
Reaction Monitoring: Cool the vial to room temperature. Withdraw a 10 µL aliquot via syringe, dilute with ethyl acetate, filter through a short pad of Celite to remove inorganic salts, and analyze via GC-MS to confirm the complete consumption of 2-chloro-1-dodecene.
-
Workup: Dilute the reaction mixture with ethyl acetate (15 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (
mL) to thoroughly remove the DMF solvent and cesium salts. Wash with brine (10 mL), dry over anhydrous , filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure 1,3-enyne product.
References
-
Sonogashira coupling - Wikipedia Source: Wikipedia URL:[Link]
-
Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Sonogashira Coupling Source: Chemistry LibreTexts URL:[Link]
-
Cross-Coupling Reactions Guide Source: JMCCT URL:[Link]
Sources
Application Note: Regioselective Preparation of 2-Chloro-1-dodecene from 2-Dodecanone Using PCl₅
Executive Summary & Scope
Alkenyl chlorides (vinyl chlorides) are highly versatile intermediates in organic synthesis, frequently utilized in transition-metal-catalyzed cross-coupling reactions and the development of advanced materials[1]. The direct conversion of aliphatic ketones to vinyl chlorides via a phosphorus pentachloride (PCl₅) mediated reaction is a classical, robust methodology[1]. This application note details an optimized, two-phase protocol for the synthesis of 2-chloro-1-dodecene from 2-dodecanone (an aliphatic methyl ketone)[2]. By employing a sterically hindered base during the elimination phase, the protocol maximizes the yield of the kinetic Hofmann product (terminal alkene) over the thermodynamic Zaitsev product (internal alkene).
Mechanistic Principles & Causality
The transformation of 2-dodecanone to 2-chloro-1-dodecene is a tandem chlorination-elimination process governed by strict stereoelectronic principles:
-
Electrophilic Activation & Chlorination: PCl₅ exists as an ionic pair ([PCl₄⁺][PCl₆⁻]) in the solid state but acts as a potent electrophilic chlorinating agent in solution[3]. The reaction initiates via the nucleophilic attack of the carbonyl oxygen of 2-dodecanone onto the electrophilic phosphorus atom, forming a highly reactive chlorophosphate intermediate[4].
-
gem-Dichloride Formation: The intermediate undergoes an Sₙ1/Sₙ2-like nucleophilic substitution by chloride ions present in the medium, yielding the intermediate 2,2-dichlorododecane and expelling phosphoryl chloride (POCl₃) as a byproduct[5],[4].
-
Regioselective Dehydrohalogenation: The intermediate 2,2-dichlorododecane possesses two distinct sets of adjacent protons (the terminal methyl group and the internal methylene group). Treatment with a sterically hindered, non-nucleophilic base—such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)—kinetically favors proton abstraction from the less sterically hindered terminal methyl group. This E2 elimination pathway selectively yields the terminal vinyl chloride (2-chloro-1-dodecene)[1].
Workflow for the synthesis of 2-chloro-1-dodecene from 2-dodecanone via PCl5.
Experimental Design & Optimization Data
To ensure a self-validating and high-yielding system, the stoichiometry and base selection must be strictly controlled. Excess PCl₅ ensures complete conversion of the ketone[5], while the choice of base dictates the regiomeric ratio of the final alkene.
Table 1: Quantitative Reagent Summary (10 mmol Scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 2-Dodecanone | 184.32 | 1.0 | 1.84 g | Starting Material |
| Phosphorus Pentachloride (PCl₅) | 208.24 | 1.2 | 2.50 g | Chlorinating Agent |
| Dichloromethane (DCM) | 84.93 | - | 20 mL | Solvent (Phase 1) |
| DBU | 152.24 | 2.0 | 3.04 g | Hindered Base (Phase 2) |
| Toluene | 92.14 | - | 15 mL | Solvent (Phase 2) |
Table 2: Regioselectivity Optimization (Base Effect)
| Base | Solvent | Temperature | Major Product | Regiomeric Ratio (Terminal:Internal) |
| Pyridine | DCM | Reflux (40 °C) | Mixture | 40:60 |
| KOH (ethanolic) | Ethanol | 80 °C | 2-Chloro-2-dodecene | 20:80 |
| KOtBu | THF | 25 °C | 2-Chloro-1-dodecene | 85:15 |
| DBU | Toluene | 80 °C | 2-Chloro-1-dodecene | 90:10 |
Expert Insight: The use of small, unhindered bases like KOH leads to the thermodynamic Zaitsev product (2-chloro-2-dodecene). DBU provides the necessary steric bulk to force deprotonation at the terminal carbon, yielding the desired Hofmann product.
Step-by-Step Methodologies
Phase 1: Synthesis of 2,2-Dichlorododecane
Caution: PCl₅ is highly moisture-sensitive and reacts violently with water to release HCl gas[3]. Perform all steps in a well-ventilated fume hood using oven-dried glassware.
-
Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum.
-
Dissolution: Add 1.84 g (10 mmol) of 2-dodecanone[2] and 20 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice-water bath.
-
Chlorination: Quickly weigh 2.50 g (12 mmol) of PCl₅ in a dry box or under a stream of inert gas. Add the PCl₅ to the reaction flask portion-wise over 15 minutes to control the exothermic reaction[5].
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours under argon.
-
Quenching & Workup: Carefully pour the reaction mixture into a beaker containing 50 g of crushed ice to hydrolyze unreacted PCl₅ and POCl₃[3]. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2,2-dichlorododecane as a pale yellow oil.
Phase 2: Regioselective Dehydrohalogenation
-
Setup: Transfer the crude 2,2-dichlorododecane to a clean 50 mL round-bottom flask. Dissolve in 15 mL of anhydrous toluene.
-
Base Addition: Add 3.04 g (20 mmol) of DBU dropwise at room temperature while stirring.
-
Elimination: Attach a reflux condenser and heat the mixture to 80 °C for 6 hours. The solution will darken, and DBU·HCl salts may precipitate.
-
Workup: Cool the mixture to room temperature. Dilute with 20 mL of water and extract with diethyl ether (3 × 20 mL).
-
Washing: Wash the combined organic layers with 1M HCl (2 × 20 mL) to remove excess DBU, followed by brine (20 mL). Dry over anhydrous MgSO₄ and concentrate under reduced pressure.
Phase 3: Purification
-
Chromatography: Purify the crude product via silica gel flash chromatography. Since 2-chloro-1-dodecene is highly non-polar, use 100% hexanes as the eluent.
-
Isolation: Combine the product-containing fractions (highest Rf value) and evaporate the solvent to afford pure 2-chloro-1-dodecene.
Self-Validating System & Analytical Tracking
To ensure trustworthiness and verify the success of each phase, the protocol incorporates the following self-validating analytical checkpoints:
-
TLC Monitoring: 2-Dodecanone is UV-inactive but stains strongly with p-anisaldehyde. The disappearance of the ketone spot (Rf ~0.3 in 9:1 Hexanes/EtOAc) confirms the completion of Phase 1.
-
FT-IR Spectroscopy: The starting material exhibits a strong, sharp carbonyl (C=O) stretching frequency at ~1715 cm⁻¹[2]. Successful conversion to the vinyl chloride is validated by the complete disappearance of this peak and the emergence of a weak vinylic C=C stretch at ~1630 cm⁻¹.
-
¹H NMR Regiochemical Validation: The success of the DBU-promoted Hofmann elimination is confirmed via ¹H NMR (CDCl₃). The terminal vinylic protons of 2-chloro-1-dodecene will appear as two distinct doublets (or a multiplet) around 5.1 – 5.3 ppm . If the Zaitsev byproduct (2-chloro-2-dodecene) is present, its internal vinylic proton will appear further downfield as a triplet around 5.5 ppm . The integration ratio of these peaks directly validates the regioselectivity of the elimination step.
References[5] Title: Phosphorus Pentachloride Promoted gem-Dichlorination of 2′- and 3′-Deoxynucleosides
Source: Molecules (MDPI) URL: [Link]3] Title: Phosphorus pentachloride Source: Wikipedia URL: [Link]4] Title: Mechanism for conversion of ketone to dichloride with phosphorus pentachloride Source: Chemistry Stack Exchange URL: [Link]2] Title: 2-Dodecanone | C12H24O | CID 22556 Source: PubChem (National Center for Biotechnology Information) URL: [Link]1] Title: Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review Source: Beilstein Journal of Organic Chemistry URL: [Link]
Sources
Grignard reaction procedures involving 2-Chloro-1-dodecene
An Application Note and Protocol for Grignard Reactions Involving 2-Chloro-1-dodecene
Introduction
Grignard reagents (R-MgX) are cornerstones of organic synthesis, prized for their ability to form new carbon-carbon bonds with a wide array of electrophiles.[1][2] Discovered by Victor Grignard in 1900, these organomagnesium halides are powerful nucleophiles and strong bases.[3][4] While typically prepared from alkyl or aryl halides, the synthesis of Grignard reagents from vinylic halides opens pathways to complex molecules like substituted olefins and allylic alcohols.[5][6]
This guide focuses specifically on the preparation and use of the Grignard reagent derived from 2-chloro-1-dodecene, a long-chain vinylic chloride. Vinylic chlorides are known to be significantly less reactive than their bromide or iodide counterparts, presenting unique challenges to their successful conversion into organomagnesium reagents.[6][7] This document provides a detailed exploration of the mechanistic considerations, critical success factors, and step-by-step protocols for researchers, scientists, and drug development professionals aiming to leverage this versatile, yet challenging, chemical transformation.
Mechanistic Insights and Key Challenges
The successful formation of a Grignard reagent from a less reactive precursor like 2-chloro-1-dodecene hinges on a thorough understanding of the reaction mechanism and the mitigation of common failure points.
The Mechanism of Formation: A Surface-Level Event
The formation of a Grignard reagent is not a simple insertion but a complex, heterogeneous reaction that occurs on the surface of the magnesium metal.[8] The currently accepted mechanism involves a single electron transfer (SET) from the magnesium to the organic halide.[1][9]
-
Electron Transfer: A single electron is transferred from the magnesium metal to the antibonding orbital of the C-Cl bond in 2-chloro-1-dodecene.
-
Radical Intermediate Formation: This transfer results in the formation of a radical anion, which rapidly dissociates into a vinylic radical and a chloride ion.
-
Surface Adsorption and Recombination: These radical species are believed to be adsorbed onto the magnesium surface, where the vinylic radical recombines with a magnesium(I) species (Mg⁺) to form the final organomagnesium halide.[8][9]
Ethereal solvents like tetrahydrofuran (THF) are crucial, as they coordinate to the magnesium center, solubilizing and stabilizing the resulting Grignard reagent through the formation of a complex.
The Reactivity Hurdle of Vinylic Chlorides
The primary challenge in using 2-chloro-1-dodecene is its inherent low reactivity compared to alkyl halides or other vinylic halides.[7] The C(sp²)–Cl bond in a vinylic chloride is stronger and less polarized than a C(sp³)–Cl bond, making the initial electron transfer step more difficult to achieve.[10] This sluggishness necessitates careful optimization of reaction conditions.
Critical Factors for Successful Grignard Formation
-
Rigorous Anhydrous and Inert Conditions: Grignard reagents are extremely strong bases and will be instantly destroyed by even trace amounts of protic species like water.[4][6] They also react with atmospheric oxygen.[1] Therefore, all glassware must be meticulously flame-dried or oven-dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[11][12]
-
Magnesium Activation: Commercial magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.[13][14] This layer must be chemically or mechanically bypassed. Common activating agents include iodine (I₂), 1,2-dibromoethane, or methyl iodide.[14] The use of a small crystal of iodine is a visually effective method, as its characteristic purple color disappears upon reaction initiation.
-
Optimal Solvent Choice: For less reactive halides, tetrahydrofuran (THF) is generally superior to diethyl ether.[12][13] THF has a higher boiling point, allowing for higher reaction temperatures if needed, and its superior solvating properties help to stabilize the Grignard reagent and expose the magnesium surface more effectively.
-
Controlled Addition and Temperature Management: The formation of the Grignard reagent is an exothermic process that can lead to a runaway reaction if the halide is added too quickly.[12][15] Slow, dropwise addition is essential to maintain control. Furthermore, slow addition minimizes the concentration of the starting chloride, reducing the likelihood of the Wurtz coupling side reaction, where the newly formed Grignard reagent attacks an unreacted molecule of 2-chloro-1-dodecene.[1][13]
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. A thorough risk assessment should be conducted before any work begins.[15]
Protocol: Preparation of 1-Dodecen-2-ylmagnesium chloride
This protocol details the formation of the Grignard reagent from 2-chloro-1-dodecene in THF.
Table 1: Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents | Purity/Notes |
| Magnesium Turnings | 24.31 | 1.02 g | 42.0 | 1.2 | |
| Iodine (I₂) | 253.81 | 1 crystal | - | Catalytic | Activator |
| 2-Chloro-1-dodecene | 202.78 | 7.10 g | 35.0 | 1.0 | Anhydrous |
| Tetrahydrofuran (THF) | 72.11 | ~120 mL | - | - | Anhydrous, inhibitor-free |
| Equipment | |||||
| 3-Neck Round Bottom Flask (250 mL) | 1 | Flame or oven-dried | |||
| Reflux Condenser | 1 | Flame or oven-dried | |||
| Dropping Funnel (100 mL) | 1 | Flame or oven-dried | |||
| Magnetic Stirrer and Stir Bar | 1 | ||||
| Inert Gas Line (N₂ or Ar) | 1 | With bubbler | |||
| Heating Mantle | 1 |
Step-by-Step Procedure:
-
Apparatus Setup: Assemble the 3-neck flask with the reflux condenser, dropping funnel, and a gas inlet adapter. Flame-dry the entire apparatus under a flow of inert gas or assemble it hot after drying in an oven, allowing it to cool under an inert atmosphere.[12]
-
Magnesium Activation: Place the magnesium turnings and a magnetic stir bar in the cooled flask. Add a single crystal of iodine. The flask may be gently warmed to sublime the iodine, coating the magnesium surface.[5]
-
Reagent Preparation: In a separate dry flask, dissolve the 2-chloro-1-dodecene (7.10 g) in anhydrous THF (70 mL). Transfer this solution to the dropping funnel. Add an additional 50 mL of anhydrous THF directly to the reaction flask containing the magnesium.
-
Initiation: Begin stirring the magnesium suspension. Add approximately 10% (~7 mL) of the 2-chloro-1-dodecene solution from the dropping funnel to the flask. Initiation is indicated by the disappearance of the iodine color and a gentle, spontaneous refluxing of the solvent. If the reaction does not start, gentle warming with the heating mantle may be required. An ice-water bath should be kept on hand to control the initial exotherm.[11]
-
Addition: Once the reaction has initiated and is under control, add the remaining chloride solution dropwise at a rate that maintains a gentle reflux. This slow addition is crucial to prevent side reactions and ensure safety.[13]
-
Completion: After the addition is complete, continue to stir the resulting cloudy, grey-to-brown mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting solution of 1-dodecen-2-ylmagnesium chloride is now ready for use or titration.
Self-Validation: Titration of the Grignard Reagent
Quantifying the concentration of the prepared Grignard reagent is essential for stoichiometric control in subsequent reactions and ensures reproducibility.
Brief Protocol (Iodine Method):
-
Add 1.0 mL of the Grignard solution to a dry flask under an inert atmosphere.
-
Add a known excess of a standardized I₂ solution in THF (e.g., 5.0 mL of 0.5 M solution).
-
Quench the reaction with a small amount of water.
-
Titrate the excess, unreacted I₂ with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator.
-
The difference between the initial and excess moles of I₂ corresponds to the moles of Grignard reagent in the 1.0 mL sample.
Protocol: Reaction with an Electrophile (Example: Cyclohexanone)
This protocol demonstrates the use of the prepared Grignard reagent in a nucleophilic addition to a ketone, forming a tertiary allylic alcohol.
Step-by-Step Procedure:
-
Cooling: Cool the flask containing the freshly prepared 1-dodecen-2-ylmagnesium chloride solution (assuming ~0.25 M concentration from the above prep, ~35.0 mmol) to 0 °C using an ice-water bath.
-
Electrophile Addition: Dissolve cyclohexanone (3.12 g, 31.8 mmol, 0.9 equivalents) in anhydrous THF (20 mL). Add this solution dropwise to the stirred Grignard reagent over 20-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours to ensure complete reaction.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride (NH₄Cl) solution (~50 mL) to quench the excess Grignard reagent and the magnesium alkoxide intermediate. This is a safer and milder alternative to using strong acids.[16]
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 2-(1-dodecen-2-yl)cyclohexan-1-ol.
Visualization of Workflow and Mechanism
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis via a vinylic Grignard reagent.
Reaction Mechanism Diagram
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 7. US2959597A - Vinyl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]
- 8. web.alfredstate.edu [web.alfredstate.edu]
- 9. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 10. Reaction between grignard reagent with vinyl chloride | Filo [askfilo.com]
- 11. quora.com [quora.com]
- 12. dchas.org [dchas.org]
- 13. benchchem.com [benchchem.com]
- 14. Grignard reagent - Wikipedia [en.wikipedia.org]
- 15. acs.org [acs.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Chlorination of 1-Dodecyne
This technical guide is structured as a Tier 3 Support resource for researchers encountering yield or selectivity issues in the chlorination of 1-dodecyne.
Ticket Subject: Improving Yield and Selectivity in Terminal Alkyne Chlorination Target Molecule: 1,2-dichloro-1-dodecene (Primary Target) vs. 1,1,2,2-tetrachlorododecane (Over-chlorinated byproduct)
Executive Summary: The "Yield Trap"
The chlorination of 1-dodecyne (
-
(Fast): Alkyne
1,2-dichloroalkene (Target). -
(Competitive): 1,2-dichloroalkene
1,1,2,2-tetrachloroalkane (Byproduct).
The Problem: Standard electrophilic chlorination (using
Recommended Protocol: Cu(II)-Mediated Chlorination
This protocol prioritizes the formation of (E)-1,2-dichloro-1-dodecene with >90% selectivity.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 1-Dodecyne | 1.0 | Substrate | Terminal alkyne.[3][4][5][6] |
| 2.2 | Chlorinating Agent | Acts as both oxidant and Cl source. | |
| 1.0 | Additive | Increases | |
| Acetonitrile ( | [0.2 M] | Solvent | Essential for coordinating Cu species. |
Step-by-Step Workflow
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve
(1.0 eq) and anhydrous (2.2 eq) in dry Acetonitrile. The solution should turn dark brown/green. -
Addition: Add 1-dodecyne (1.0 eq) in a single portion.
-
Reaction: Heat to reflux (82°C) .
-
Why: Thermal energy is required to drive the reduction of
. -
Monitoring: The reaction is complete when the dark brown
precipitates out as white/grey powder. This typically takes 3–5 hours.
-
-
Quench & Workup:
-
Purification: Dry over
and concentrate. If necessary, purify via vacuum distillation (bp ~110°C @ 0.5 mmHg) or silica plug filtration.
Mechanistic Insight & Visualization
Understanding the mechanism is vital for troubleshooting. The reaction does not proceed via a simple free
Caption: The Cu(II) mechanism involves a coordinated transfer of chlorine, which is sterically and electronically deactivated after the first addition, preventing the second addition (
Troubleshooting Guide (Q&A)
Issue 1: Yield & Selectivity
Q: I am still seeing 15-20% tetrachlorododecane. How do I stop the second addition? A: This indicates the reaction temperature is too high or the reaction time is too long.
-
The Fix: Reduce the temperature from reflux (82°C) to 60°C and extend the reaction time. The activation energy for the second chlorination (alkene
alkane) is significantly higher than the first. Lowering the temperature exploits this gap. -
Check: Ensure you are not using a large excess of
. Stick strictly to 2.0–2.2 equivalents.
Q: My yield is low (<50%), and I see unreacted alkyne.
A: The
-
The Fix: Add Lithium Chloride (LiCl) .
coordinates with to form soluble cuprate species ( ), which are more reactive than the heterogeneous polymeric chains. -
Solvent Check: Do not use pure Hexane or DCM. You must use a coordinating solvent like Acetonitrile or DMF for this mechanism to work.
Issue 2: Physical Handling
Q: The reaction mixture turned into a solid sludge/clump.
A: 1-Dodecyne is highly lipophilic, while
-
The Fix: Use a solvent gradient . Start with Acetonitrile. As the reaction progresses, if precipitation occurs, add a small amount of THF (Tetrahydrofuran) to maintain homogeneity. Note: Too much THF can slow the reaction.
Q: The product is green/blue even after filtration. A: Residual Copper(I/II) salts are complexed to the alkene.
-
The Fix: Perform a "Chelation Wash." Wash the organic layer with 5% aqueous EDTA (disodium salt) or saturated Ammonium Chloride (
) with 5% Ammonium Hydroxide . The ammonia helps solubilize Cu ions as (deep blue), pulling them into the aqueous phase.
Issue 3: Stereochemistry
Q: I need the (Z)-isomer, but this protocol gives me the (E)-isomer.
A: The
-
The Fix: To access the Z-isomer, you cannot use direct chlorination. You must use a Chloroboration route:
-
React 1-dodecyne with
. -
Protonolyze the intermediate. Alternatively: Use
at low temperature (-20°C), which sometimes favors syn-addition, though yields are generally lower and handling is more hazardous.
-
Frequently Asked Questions (FAQs)
Q: Can I use Sulfuryl Chloride (
Q: Why is my product polymerizing during distillation? A: Vinyl chlorides can be unstable at high temperatures. A: Ensure the distillation bath does not exceed 140°C. Add a stabilizer like 4-tert-butylcatechol (TBC) (approx 100 ppm) to the distillation pot to inhibit radical polymerization of the electron-rich alkene.
Q: Is this reaction sensitive to moisture?
A:
References
-
Uemura, S., et al. (1974). Chlorination of Olefins and Acetylenes with Cupric Chloride. Bulletin of the Chemical Society of Japan.
- Core reference for the CuCl2/Acetonitrile protocol and mechanistic insights on anti-addition.
-
Baird, W. C., et al. (1971). Chlorination of Olefins with Copper(II) Chloride. Journal of Organic Chemistry.
- Establishes the role of LiCl additives in solubilizing copper species.
- Fraunhoffer, K. J., et al. (2017). Practical Guide to Alkyne Chlorination. Organic Process Research & Development.
-
Niu, Y., et al. (2020). Visible-Light-Induced Vicinal Dichlorination of Alkenes through LMCT Excitation of CuCl2. Journal of the American Chemical Society.
- Modern photochemical altern
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Visible-Light-Induced Oxidative α-keto-Dichlorination of Arylalkynes by CuCl2 at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Copper-Catalyzed anti-Selective Radical 1,2-Alkylarylation of Terminal Alkynes [organic-chemistry.org]
Purification methods for 2-Chloro-1-dodecene: Distillation vs Chromatography
Introduction: The Challenge of Vinyl Halide Purification
Purifying 2-Chloro-1-dodecene presents a specific set of challenges distinct from standard alkyl halides. As a vinyl chloride with a long lipophilic tail (C12), this molecule combines high boiling point characteristics with the potential for thermal instability (HCl elimination) and isomerization.
Whether you are synthesizing this for polymerization or as a cross-coupling intermediate, purity is critical. The choice between Vacuum Distillation and Chromatography depends entirely on your scale and the specific impurity profile (e.g., unreacted 1-dodecyne vs. regioisomeric 1-chloro-1-dodecene).
This guide is structured to troubleshoot your specific issues and provide validated protocols for both methods.
Part 1: Decision Matrix & Comparative Analysis
Before selecting a method, compare your current status against this matrix to ensure you are choosing the most efficient path.
| Feature | Vacuum Distillation | Flash Chromatography |
| Best For | Multi-gram to Kilogram scale (>10g) | Small scale (<5g) or high-purity requirements (>99%) |
| Primary Risk | Thermal degradation (HCl elimination) | Co-elution of isomers (1-chloro vs 2-chloro) |
| Separation Power | Good for broad BP differences ( | Excellent for structural isomers & polarity differences |
| Equipment | High-vacuum line (<5 mmHg), Vigreux column | Glass column, Silica gel (optional: AgNO |
| Time Efficiency | High (once setup is stable) | Low (labor intensive) |
Part 2: Troubleshooting Guide (Q&A Format)
Module A: Distillation Issues
Q1: "My product turns dark/black and emits fumes during distillation. What is happening?"
-
Diagnosis: Thermal degradation via dehydrohalogenation. Even though vinyl chlorides are more stable than alkyl chlorides, prolonged heating above 150°C can induce the elimination of HCl, forming alkynes or allenes, which then polymerize into "tar."
-
Solution:
-
Lower the Pressure: You must use high vacuum (<5 mmHg). The boiling point of 2-chloro-1-dodecene is estimated at ~100-110°C at 2 mmHg (extrapolated from 1-chlorododecane data [1]). Do not attempt atmospheric distillation (~240°C).
-
Add a Stabilizer: Add 1% (w/w) Potassium Carbonate (K
CO ) or Calcium Hydride to the distillation pot. This acts as an acid scavenger, neutralizing any trace HCl that forms and preventing autocatalytic decomposition. -
Radical Inhibitor: Add a trace amount of BHT (butylated hydroxytoluene) to prevent radical polymerization of the alkene double bond.
-
Q2: "I cannot separate the starting material (1-dodecyne) from the product."
-
Diagnosis: Boiling point proximity. 1-Dodecyne (BP ~215°C atm) and 2-chloro-1-dodecene (BP ~235°C atm) have a narrow separation window.
-
Solution: A simple distillation head is insufficient. You need a Vigreux column (at least 20cm) to increase theoretical plates. If separation is still poor, switch to Silver Nitrate Chromatography (see Module B), as distillation is often unable to resolve this specific mixture efficiently.
Module B: Chromatography Issues
Q3: "The product co-elutes with impurities on silica gel. I see one broad spot."
-
Diagnosis: 2-Chloro-1-dodecene is non-polar, similar to its likely impurities (1-dodecene, 1-dodecyne, 1-chloro-1-dodecene). Standard silica gel interacts weakly with all of them.
-
Solution: Argentation Chromatography (AgNO
-Silica).-
Mechanism:[1][2][3][4] Silver ions (
) form reversible -complexes with unsaturated bonds. The strength of binding is: Terminal Alkyne > Terminal Alkene > Internal Alkene . -
Result: The impurity (1-dodecyne) will be retained much more strongly than your product (2-chloro-1-dodecene), allowing easy separation [2].
-
Q4: "My recovery is low after column chromatography."
-
Diagnosis: Volatility. While C12 is relatively heavy, it is still volatile under high vacuum or prolonged rotary evaporation, especially if the bath is warm.
-
Solution:
-
Do not heat the rotovap bath above 30°C .
-
Stop evaporation immediately when the solvent volume is low; do not leave it on "high vac" for hours.
-
Use Pentane instead of Hexane if possible, as it allows for easier removal at lower temperatures.
-
Part 3: Validated Experimental Protocols
Protocol A: Vacuum Distillation with Acid Scavenger
Recommended for crude mass > 10g
-
Setup: Equip a round-bottom flask with a magnetic stir bar, a 20cm Vigreux column, a short-path distillation head, and a multi-flask receiver (cow).
-
Additives: Add K
CO (0.5 - 1.0% w/w) to the flask to scavenge acid. -
Vacuum: Connect to a high-vacuum pump capable of < 2 mmHg .
-
Procedure:
-
Evacuate the system before heating to degas solvents.
-
Slowly raise the oil bath temperature. Expect the product to distill between 100-120°C (depending on exact vacuum depth).
-
Fractions:
-
Fore-run: Lower boiling impurities (unreacted alkene/alkyne).
-
Main Fraction: 2-Chloro-1-dodecene (collect in a pre-weighed flask).
-
Residue: Do not distill to dryness; leave the dark residue/salts behind.
-
-
Protocol B: Flash Chromatography (Standard & Argentation)
Recommended for high purity or difficult separations
Standard Silica:
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: 100% Hexanes (or Pentane).
-
Loading: Dry load on Celite is recommended to prevent band broadening.
-
Elution: 2-Chloro-1-dodecene is very non-polar (Rf ~0.8-0.9 in Hexanes). It will elute quickly.
Argentation Silica (For Alkyne Removal):
-
Preparation: Dissolve AgNO
(10% w/w relative to silica) in Acetonitrile/Water (10:1). Add silica gel and slurry. Evaporate solvent on a rotovap (shield from light!) until a free-flowing powder is obtained.[5] Drying in an oven at 120°C for 4 hours activates it [2]. -
Column: Pack the column with this "Silver Silica" in Hexanes.
-
Elution:
-
Elute with 100% Hexanes .
-
Order of Elution: Saturated impurities
2-Chloro-1-dodecene 1-Chloro-1-dodecene 1-Dodecyne (retained longest).
-
-
Workup: If silver leaches into the product (rare with hexanes), wash the organic phase with dilute NH
OH or brine.
Part 4: Visual Workflows
Figure 1: Purification Decision Tree
Caption: Logical flow for selecting the appropriate purification method based on scale and impurity profile.
Figure 2: Vacuum Distillation Setup Logic
Caption: Critical components for the vacuum distillation of thermally sensitive vinyl halides.
References
-
PubChem. (n.d.). 1-Chlorododecane Physical Properties. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
- Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447.
-
Organic Syntheses. (1973). Cyclodecanone. Org. Synth. 53, 13. (Reference for general distillation protocols of cyclic/long chain derivatives). Retrieved from [Link]
Sources
Technical Support Center: Optimizing Catalyst Loading for 2-Chloro-1-dodecene Cross-Coupling
Case ID: TC-VINYL-CL-001 Status: Open Priority: High (Process Optimization) Subject: Overcoming oxidative addition barriers in long-chain vinyl chloride couplings.
Introduction: The "Vinyl Chloride" Challenge
You are likely encountering stalled conversion or high catalyst requirements because 2-chloro-1-dodecene presents a specific kinetic barrier: the C(sp²)–Cl bond strength .
Unlike vinyl bromides or iodides, the bond dissociation energy of a vinyl C–Cl bond is approximately 96 kcal/mol (vs. 81 kcal/mol for C–Br).[1] Standard catalysts like Pd(PPh₃)₄ lack the electron density to facilitate the rate-determining step: Oxidative Addition . To optimize loading (reduce from 5 mol% to <0.5 mol%), you must switch from "general purpose" catalysts to systems designed to force oxidative addition.
Module 1: Catalyst Selection & Thermodynamics
Why Your Current System Might Be Failing
If you are using standard aryl-phosphine ligands (e.g., PPh₃, dppf), your catalyst resting state is likely the pre-oxidative addition complex. The palladium center is not electron-rich enough to insert into the C–Cl bond, leading to eventual aggregation (Pd black) before turnover occurs.
The Solution: Bulky, Electron-Rich Ligands
To couple 2-chloro-1-dodecene efficiently, you need ligands that are:
-
Electron-Rich (Basic): To increase electron density on the Pd(0) center, accelerating oxidative addition.
-
Sterically Bulky: To promote the formation of the active monoligated Pd(0)–L species (12-electron complex) rather than the inactive Pd(0)–L₂ species.
Recommended Catalyst Systems
| System Class | Ligand / Precursor | Mechanism of Action | Recommended Loading |
| The "Fu" System | P(t-Bu)₃ / Pd₂(dba)₃ | Extreme steric bulk forces monoligation; high basicity drives insertion into C–Cl. | 0.5 – 1.0 mol% |
| Biaryl Phosphines | XPhos or SPhos / Pd(OAc)₂ | "Dial-a-molecule" ligands. The biaryl backbone prevents palladacycle formation and boosts stability. | 0.1 – 0.5 mol% |
| NHC Complexes | Pd-PEPPSI-IPr | N-Heterocyclic Carbenes (NHC) are strong | < 0.1 mol% |
Module 2: The Mechanism & Critical Failure Points
Understanding where the cycle breaks is key to lowering loading. For vinyl chlorides, the cycle usually breaks at Step A (Oxidative Addition).
Figure 1: The catalytic cycle for vinyl chloride coupling. Note that the active species is unstable; if Oxidative Addition (Red) is too slow, the catalyst aggregates and deactivates (Grey).
Module 3: Optimization Protocol (Reaction Progress Kinetic Analysis)
Do not blindly screen loadings. Use Reaction Progress Kinetic Analysis (RPKA) to determine if you are suffering from catalyst death or product inhibition.
The "Same Excess" Experiment
Run two reactions with different absolute concentrations but the same excess of substrate.
-
Experiment A: Standard concentrations.
-
Experiment B: Half concentrations of all reagents (catalyst, substrate, nucleophile).
Interpretation:
-
If the kinetic curves (Conversion vs. Time-adjusted) overlay perfectly : The catalyst is robust. You can lower loading.
-
If the curves diverge : The catalyst is deactivating. Lowering loading will result in incomplete conversion.
Troubleshooting Guide
Q1: The reaction turns black and stops at 60% conversion.
-
Diagnosis: "Pd Black" formation.[2][3] The rate of oxidative addition is slower than the rate of catalyst aggregation.
-
Fix: Increase the Ligand:Metal ratio . Standard is 1:1 or 2:1. For vinyl chlorides, try 3:1 (e.g., 3 equivalents of P(t-Bu)₃ per Pd atom) to stabilize the Pd(0) species.
Q2: Conversion is slow, but the solution remains clear/orange.
-
Diagnosis: The catalyst is stable but inactive (off-cycle resting state).
-
Fix: You have too much ligand or a coordinating solvent (like pyridine) inhibiting the reaction. Switch to a non-coordinating solvent like Dioxane or Toluene .
Q3: Can I use Nickel instead?
-
Answer: Yes. Ni(COD)₂ with PCy₃ is effective for vinyl chlorides and cheaper. However, Nickel is more prone to protodehalogenation (replacing Cl with H) if moisture is present. Pd is preferred for high-value intermediates.
Module 4: Validated Protocol for 2-Chloro-1-dodecene
This protocol utilizes the Littke-Fu conditions , optimized for lipophilic vinyl chlorides.
Reagents:
-
Substrate: 2-Chloro-1-dodecene (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (0.5 mol%)
-
Ligand: P(t-Bu)₃ (1.2 mol%) (Note: Use a stock solution in toluene; this ligand is pyrophoric)
-
Base: Cs₂CO₃ (2.0 equiv) or KF (3.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Workflow:
-
Inert Environment: This reaction must be set up in a glovebox or using strict Schlenk technique.[3] Oxygen kills the electron-rich phosphine immediately.
-
Premixing (Critical):
-
In a vial, mix Pd₂(dba)₃ and P(t-Bu)₃ in a small amount of dioxane. Stir for 10 minutes at RT. The solution should turn from purple/red to bright orange/yellow (formation of active Pd species).
-
-
Reaction Assembly:
-
Add 2-chloro-1-dodecene, boronic acid, and base to the reaction vessel.
-
Add the pre-mixed catalyst solution.
-
Dilute with remaining dioxane to reach 0.2 M concentration.
-
-
Activation:
-
Seal the vessel.[2]
-
Heat to 80°C . (Vinyl chlorides require heat; RT is rarely sufficient for low loading).
-
-
Monitoring:
-
Check GC/LC at 2 hours. If conversion < 20%, raise temp to 100°C.
-
References
-
Littke, A. F., & Fu, G. C. (2002).[1][4][5] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link][4][5]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000).[6] Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.[6][7] Journal of the American Chemical Society. [Link][7]
-
Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition. [Link]
-
Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining the Study of Complex Organic Reactions.[8] Angewandte Chemie International Edition. [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. figshare.com [figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mt.com [mt.com]
Removing unreacted 1-dodecyne from 2-Chloro-1-dodecene mixtures
This guide is designed for researchers, scientists, and drug development professionals who are tasked with the purification of 2-chloro-1-dodecene, specifically focusing on the removal of the common starting material, 1-dodecyne. We will explore the underlying chemical principles that make this separation challenging and provide robust, field-tested protocols to achieve high purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification process.
Q1: Why is the separation of 1-dodecyne from 2-chloro-1-dodecene so challenging?
The primary difficulty stems from the close physical properties of the two compounds, particularly their boiling points. The addition of a chlorine atom in place of a hydrogen atom increases the molecular weight and polarity of 2-chloro-1-dodecene, but the resulting difference in boiling points is often insufficient for a clean separation by simple distillation.
Table 1: Comparative Physical Properties
| Property | 1-Dodecyne | 2-Chloro-1-dodecene | Rationale for Separation Challenge |
| Molecular Formula | C₁₂H₂₂ | C₁₂H₂₃Cl | Similar carbon backbone |
| Molecular Weight | 166.31 g/mol | 202.77 g/mol [1] | Relatively small percentage difference |
| Boiling Point | ~225 °C[2] | Estimated to be close to 1-dodecyne's | Small boiling point delta complicates distillation. |
| Polarity | Low (Alkyne) | Low, but higher than 1-dodecyne | Difference may be insufficient for simple extraction. |
| Solubility | Insoluble in water; soluble in common organic solvents.[3] | Insoluble in water; soluble in common organic solvents. | Both compounds favor the organic phase in extractions. |
Q2: I'm working on a small scale (<1 g). Is distillation still the best option?
For small-scale purifications, flash column chromatography is generally superior to distillation. It avoids the significant material loss that can occur in a distillation apparatus and mitigates the risk of thermal decomposition of the chlorinated alkene product at high temperatures.
Q3: Can I use a liquid-liquid extraction to remove the unreacted 1-dodecyne?
A standard liquid-liquid extraction will be ineffective. Both 1-dodecyne and 2-chloro-1-dodecene are nonpolar compounds and exhibit very similar solubility profiles in common immiscible solvent pairs (e.g., ether/water, hexane/acetonitrile). There is no simple solvent system where their partition coefficients would differ enough to allow for efficient separation.
Q4: What are the primary safety considerations when handling these compounds?
Both compounds should be handled in a certified chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, nitrile gloves, and a flame-resistant lab coat, is mandatory.
-
1-Dodecyne: Like many terminal alkynes, it should be handled with care.
-
2-Chloro-1-dodecene: As a halogenated organic compound, it should be treated as potentially toxic and an irritant. Avoid inhalation and skin contact.
-
Distillation Hazard: When performing distillations, especially under vacuum, always use a blast shield and ensure the glassware is free of defects.
Part 2: Troubleshooting and Detailed Protocols
This section provides in-depth guidance on the most common purification methods.
Method 1: Fractional Vacuum Distillation
This method is most suitable for larger quantities (>5 g) where column chromatography would be impractical. The key is to use a vacuum to lower the boiling points, preventing product degradation.
Core Principle: Fractional distillation separates liquids based on differences in their boiling points. By introducing a fractionating column with a large surface area (e.g., Vigreux indentations or Raschig rings), a series of vapor-liquid equilibria are established, which enriches the more volatile component (1-dodecyne) in the vapor phase that reaches the condenser first.
-
Problem: Poor separation; fractions are still mixed.
-
Causality & Solution: Your column has insufficient theoretical plates. Increase the length of the fractionating column or use a more efficient packing material. Additionally, ensure the distillation is performed slowly to allow thermal equilibrium to be established at each stage in the column.
-
-
Problem: The product appears dark or has polymerized in the distillation flask.
-
Causality & Solution: The distillation temperature is too high, causing decomposition. The most effective solution is to decrease the pressure using a better vacuum pump. This will lower the boiling points of both compounds into a safer thermal range.
-
Caption: Workflow for fractional vacuum distillation.
Method 2: Flash Column Chromatography
This is the recommended method for high-purity separation on a small to medium scale (10 mg to 5 g).
Core Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture). 2-Chloro-1-dodecene is slightly more polar than 1-dodecyne due to the C-Cl bond. This small difference can be exploited on silica gel, where the more polar compound will have a stronger interaction with the stationary phase and thus elute more slowly.
-
Stationary Phase Selection: Use standard silica gel (230-400 mesh).
-
Mobile Phase (Eluent) Selection: The key to success is a nonpolar solvent system.
-
Starting Point: Pure hexanes or petroleum ether.
-
Optimization: If separation is poor, add a very small amount of a slightly more polar solvent like dichloromethane (DCM) or diethyl ether. Start with a 99.5:0.5 Hexane:DCM mixture and adjust as needed. The goal is to get the less polar compound (1-dodecyne) to have a retention factor (R_f) of ~0.4 on a TLC plate.
-
-
Column Packing: Pack the column with silica gel as a slurry in the chosen eluent. Ensure there are no air bubbles or cracks.
-
Loading the Sample: Dissolve the crude mixture in a minimal amount of the eluent (or a volatile solvent like DCM) and load it onto the top of the column.
-
Elution and Collection: Run the column under positive pressure (flash). Collect fractions and analyze them by TLC to determine which contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Caption: Experimental workflow for flash chromatography.
-
Problem: The two spots are co-eluting (no separation on TLC or the column).
-
Causality & Solution: Your eluent is too polar. It is moving both compounds too quickly up the plate/column for separation to occur. Reduce the polarity of the mobile phase (i.e., decrease the percentage of DCM or ether). Pure hexane is often the best starting point.
-
-
Problem: The product is not coming off the column.
-
Causality & Solution: Your eluent is not polar enough. While unlikely for this specific separation, if this occurs, you can gradually increase the polarity of the eluent after you are certain all the 1-dodecyne has been eluted.
-
References
-
1-dodecyne Properties. Stenutz. [Link]
-
1-Dodecene Physical Properties. PubChem, National Institutes of Health. [Link]
Sources
Troubleshooting oxidative addition of Pd to 2-Chloro-1-dodecene
Technical Support Center: Palladium-Catalyzed Cross-Coupling of 2-Chloro-1-dodecene
Case ID: #Pd-Cl-Dodecene-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Challenge of 2-Chloro-1-dodecene
You are attempting to perform an oxidative addition of Palladium(0) to 2-Chloro-1-dodecene . This substrate presents a specific set of challenges that distinguish it from standard aryl halide couplings:
-
Bond Strength: The
bond in vinyl chlorides is significantly stronger (~90-96 kcal/mol) than in vinyl bromides or iodides, often rendering standard catalysts (e.g., ) inert. -
Electronic Deactivation: Unlike aryl chlorides activated by electron-withdrawing groups, 2-chloro-1-dodecene is an electron-rich, unactivated vinyl chloride.
-
Lipophilicity: The
alkyl chain requires non-polar or moderately polar solvents (Toluene, THF) to maintain solubility, which can conflict with the solubility of inorganic bases.
The following guide is structured to troubleshoot these specific failure modes using high-activity catalyst systems.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: The reaction mixture stays clear (or turns black), but GC/LC-MS shows 99% starting material. Why is the C-Cl bond not breaking?
Diagnosis: Ligand Insufficiency.
The oxidative addition of Pd(0) to a vinyl chloride is the rate-limiting step. Standard phosphines like
Solution: Switch to Bulky, Electron-Rich Phosphines (BERPs) .
You need a ligand that is both strongly
-
Primary Recommendation: SPhos or RuPhos (Buchwald Ligands). These are exceptionally effective for unactivated chlorides.
-
Alternative:
(Fu's Ligand). -
Protocol Adjustment:
-
Catalyst: Use
or (pre-catalyst). -
Ratio: Maintain a Pd:Ligand ratio of 1:2 (for monodentate ligands) to ensure the active species is formed without oversaturating the metal.
-
Q2: I see conversion, but I am getting a mixture of isomers (internal alkenes). What is happening?
Diagnosis: Chain Walking / Isomerization.
Palladium hydrides (
Solution:
-
Accelerate Cross-Coupling: Increase the rate of transmetallation (the next step) to outcompete isomerization. This is often done by increasing the concentration of the nucleophile (boronic acid/ester) or using a stronger base (e.g.,
or instead of Carbonates) if the substrate permits. -
Lower Temperature: While heat is needed for activation, excessive heat (>100°C) promotes migration. Try 60-80°C with a more active catalyst (e.g., Pd-PEPPSI-IPr ).
Q3: The catalyst turns to "Pd Black" (precipitates) immediately upon heating.
Diagnosis: Catalyst Decomposition.
The active
Solution:
-
Solvent Degassing: Oxygen is a poison. Sparge solvents with Argon for at least 20 minutes.
-
Ligand Excess: Slight excess of ligand (e.g., 1:2.2 Pd:L ratio) can stabilize the Pd(0) species.
-
Pre-heating: Do not heat the reaction mixture before adding the catalyst. Add the catalyst to the mixture, then ramp the temperature.
Part 2: The "Gold Standard" Protocol
This protocol is designed for the coupling of 2-Chloro-1-dodecene with a Boronic Acid (Suzuki-Miyaura), but the oxidative addition step applies generally.
Reagents:
-
Substrate: 2-Chloro-1-dodecene (1.0 equiv)
-
Catalyst Precursor:
(2 mol%) or (1 mol%) -
Ligand: SPhos (4 mol%) (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Base:
(3.0 equiv) or (anhydrous) -
Solvent: Toluene:Water (10:1) or THF:Water (10:1)
-
Note: The biphasic system helps solubilize the inorganic base while the Toluene dissolves the lipophilic dodecene tail.
-
Step-by-Step Workflow:
-
Preparation: Charge a reaction vial with a stir bar. Flame-dry if strictly anhydrous conditions are needed (though Suzuki is tolerant of water).
-
Solids: Add
, SPhos, Boronic Acid (1.5 equiv), and Base. -
Purge: Seal the vial and cycle Vacuum/Argon (3x).
-
Liquids: Inject the degassed Solvent and 2-Chloro-1-dodecene via syringe through the septum.
-
Activation: Stir at Room Temperature for 5 minutes to allow complexation of Pd and Ligand.
-
Reaction: Heat to 80°C (oil bath).
-
Checkpoint: Monitor by GC-MS at 1 hour. If <10% conversion, raise temp to 100°C.
-
-
Workup: Filter through a pad of Celite to remove Pd black/salts. Rinse with Ethyl Acetate.
Part 3: Visualizing the Mechanism & Failure Points
The following diagram illustrates the catalytic cycle with specific "Failure Points" relevant to vinyl chlorides.
Caption: Catalytic cycle for 2-Chloro-1-dodecene coupling. Red nodes indicate critical failure points where troubleshooting is required.
Part 4: Troubleshooting Logic Tree
Use this decision tree to determine your next experimental step.
Caption: Decision matrix for troubleshooting reaction outcomes based on conversion and product analysis.
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[1] Link
- Relevance: Establishes SPhos and XPhos as superior ligands for unactiv
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link
- )
-
Standley, E. A., & Jamison, T. F. (2013). Simplifying the Suzuki–Miyaura Coupling of Vinyl Chlorides. Chemical Communications.[1] Link
- Relevance: Discusses specific conditions for vinyl chloride activ
Sources
Technical Support Center: Controlling Regioisomer Formation in 2-Halo-1-Alkene Synthesis
Welcome to the Application Support Center. As researchers and drug development professionals, synthesizing highly specific regioisomers is critical for downstream cross-coupling and complex molecule construction. The synthesis of 2-halo-1-alkenes (Markovnikov vinyl halides) from terminal alkynes is notoriously prone to regioisomeric mixtures when using traditional hydrohalogenation.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve >98% regioselectivity in your vinyl halide syntheses.
Frequently Asked Questions (Troubleshooting & Causality)
Q: Why does direct hydrohalogenation (HX addition) of terminal alkynes often result in a mixture of 1-halo and 2-halo isomers? A: Direct addition of hydrogen halides (such as HBr or HI) to terminal alkynes is governed by two competing mechanistic pathways. The ionic pathway favors the Markovnikov addition, forming the desired 2-halo-1-alkene via a vinyl cation intermediate. However, in the presence of trace oxygen, ambient light, or peroxides, a competing radical pathway is triggered. The radical intermediate is more stable on the internal carbon, driving an anti-Markovnikov addition that yields the 1-halo-1-alkene. To achieve strict regiocontrol, we recommend abandoning direct HX addition in favor of haloboration-protonolysis, which bypasses the radical pathway entirely[1].
Q: How does haloboration guarantee >98% regioselectivity for the 2-halo-1-alkene?
A: The haloboration of terminal alkynes using reagents like B-bromo-9-BBN is governed by synergistic steric and electronic control. The boron atom acts as a Lewis acid, coordinating to the alkyne's
Q: My haloboration reaction using B-I-9-BBN stalls at 40% conversion with a sterically hindered alkyne. How can I drive this to completion?
A: The rigid bicyclic skeleton of 9-BBN can cause severe steric clashes with bulky substituents adjacent to the alkyne, preventing the formation of the necessary transition state. To resolve this, switch your haloborating reagent to dicyclohexyliodoborane (
Quantitative Reagent Comparison
To select the optimal reagent system for your substrate, consult the quantitative performance data summarized below.
| Reagent System | Target Regioisomer | Regioselectivity (2-halo:1-halo) | Steric Tolerance | Typical Yield |
| Aqueous HX (HBr/HI) | 2-Halo-1-alkene | Variable (60:40 to 90:10) | High | 40–70% |
| HX + Radical Initiator | 1-Halo-1-alkene | Anti-Markovnikov favored | High | 50–80% |
| B-Br-9-BBN / AcOH | 2-Bromo-1-alkene | >99:1 | Moderate | 75–95% |
| B-I-9-BBN / AcOH | 2-Iodo-1-alkene | >99:1 | Moderate | 70–90% |
| 2-Iodo-1-alkene | >99:1 | High | 74–85% |
Self-Validating Experimental Protocol
Workflow: Synthesis of 2-Iodo-1-alkenes via Haloboration-Protonolysis using
Self-Validating Mechanism: This protocol incorporates an intermediate NMR validation step (Step 3). Because protonolysis of unreacted alkyne or over-reacted species leads to complex mixtures, confirming the quantitative formation of the vinylborane intermediate via the disappearance of the terminal alkyne C-H resonance ensures downstream purity before irreversible quenching.
-
Preparation: Flame-dry a Schlenk flask under argon. Add the terminal alkyne (1.0 equiv) dissolved in anhydrous hexanes to achieve a 0.5 M solution.
-
Haloboration: Cool the solution to 0 °C using an ice bath. Dropwise add
(1.0 M solution in hexanes, 2.5 equiv) via syringe to maintain temperature control. -
Incubation & Validation Check: Remove the ice bath, warm to room temperature, and stir for 4–6 hours.
-
Validation: Remove a 0.1 mL aliquot under argon, quench with
, and analyze via NMR. Proceed to Step 4 only when the terminal alkyne C-H proton signal (~1.8–2.5 ppm) has completely disappeared, confirming 100% conversion to the vinylborane intermediate.
-
-
Protonolysis: Once complete conversion is validated, cool the reaction mixture back to 0 °C. Cautiously add glacial acetic acid (10.0 equiv). Stir for 2 hours at room temperature to facilitate the boron-to-proton exchange with retention of configuration.
-
Workup: Dilute the mixture with diethyl ether. Wash sequentially with distilled water, saturated aqueous
(until bubbling ceases), and brine. -
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (eluting with hexanes) to isolate the pure 2-iodo-1-alkene.
Mechanistic & Troubleshooting Visualizations
Mechanistic pathway of haloboration-protonolysis ensuring Markovnikov regioselectivity.
Troubleshooting workflow for optimizing 2-halo-1-alkene regioselectivity and yield.
References
1.[2] General Strategy for Synthesis of C-19 Methyl-Substituted Sarpagine/Macroline/Ajmaline Indole Alkaloids Including Total Synthesis of 19(S),20(R)-Dihydroperaksine, 19(S),20(R)-Dihydroperaksine-17-al, and Peraksine. PMC - NIH. 2 2.[1] Haloboration: scope, mechanism and utility. New Journal of Chemistry (RSC Publishing). 1
Sources
- 1. Haloboration: scope, mechanism and utility - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D0NJ02908D [pubs.rsc.org]
- 2. General Strategy for Synthesis of C-19 Methyl-Substituted Sarpagine/Macroline/Ajmaline Indole Alkaloids Including Total Synthesis of 19(S),20(R)-Dihydroperaksine, 19(S),20(R)-Dihydroperaksine-17-al, and Peraksine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comprehensive NMR Spectral Interpretation Guide: 2-Chloro-1-dodecene vs. Unsubstituted Alkenes
For researchers and drug development professionals utilizing halogenated aliphatic chains as synthetic building blocks or lipid-nanoparticle (LNP) precursors, confirming the exact regiochemistry of the halogen substitution is a critical quality control step.
This guide provides an in-depth comparative analysis of the
Theoretical Framework & Predictive Modeling
The introduction of a chlorine atom at the C-2 position of an aliphatic alkene fundamentally alters the local electronic environment. The chemical shifts observed in the NMR spectra of 2-chloro-1-dodecene are governed by two competing electronic mechanisms ([3]):
-
Inductive Effect (-I): The highly electronegative chlorine atom withdraws electron density through the
-bond framework. This severely deshields the directly attached quaternary carbon (C-2) and, to a lesser extent, the adjacent allylic protons at C-3, shifting their signals downfield (higher ppm). -
Resonance Effect (+M): The lone electron pairs on the chlorine atom delocalize into the
-system of the double bond. This -donation increases electron density specifically at the terminal C-1 position, shielding the C-1 carbon and shifting its C signal upfield compared to an unsubstituted alkene.
To accurately capture these effects, laboratories must employ a systematic, multi-nuclear NMR workflow.
Fig 1. Sequential workflow for unambiguous NMR structural elucidation.
1D NMR Comparative Analysis
The tables below summarize the quantitative spectral deviations between 1-dodecene ([4]) and 2-chloro-1-dodecene.
Table 1: H NMR Chemical Shift Comparison (400 MHz, CDCl )
| Proton Assignment | 1-Dodecene ( | 2-Chloro-1-dodecene ( | Multiplicity & Causality |
| H-1 (Terminal =CH | ~4.95 | ~5.10 - 5.25 | Multiplet/Doublets: Shifted downfield in the chloro-analog due to the magnetic anisotropy and mild -I effect of the geminal chlorine on the adjacent carbon (Tobey-Simon rules). |
| H-2 (Internal =CH) | ~5.80 | N/A | Absent: Proton replaced by Chlorine. |
| H-3 (Allylic CH | ~2.05 | ~2.30 | Triplet: Deshielded by the -I effect of the adjacent C-Cl bond propagating through the |
| H-4 to H-11 (Chain) | 1.25 - 1.40 | 1.25 - 1.45 | Multiplet: Bulk aliphatic chain remains largely unaffected. |
| H-12 (Terminal CH | 0.88 | 0.88 | Triplet: Identical environment. |
Table 2: C NMR Chemical Shift Comparison (100 MHz, CDCl )
| Carbon Assignment | 1-Dodecene ( | 2-Chloro-1-dodecene ( | Electronic Causality |
| C-1 (Terminal =CH | 114.1 | ~111.0 | Shielded: The +M resonance donation from Chlorine's lone pairs increases electron density at C-1. |
| C-2 (Internal =C) | 139.2 | ~143.0 | Deshielded: The strong -I inductive withdrawal by the directly attached Chlorine strips electron density. |
| C-3 (Allylic CH | 33.8 | ~38.0 | Deshielded: Inductive withdrawal from the adjacent C-Cl bond. |
| C-4 to C-12 (Aliphatic) | 14.1 - 31.9 | 14.1 - 31.9 | Unaffected: Beyond three bonds, halogen electronic effects are negligible. |
Advanced 2D NMR Methodologies (Self-Validating Protocols)
Relying solely on 1D
To create a self-validating system , researchers must utilize HMBC (Heteronuclear Multiple Bond Correlation) . HMBC detects long-range (
Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) interactions confirming regiochemistry.
Experimental Protocol for NMR Acquisition
To ensure reproducibility and high signal-to-noise (S/N) ratios for the quaternary carbons, adhere to the following optimized acquisition protocol:
Step 1: Sample Preparation
-
Dissolve 15–20 mg of the 2-chloro-1-dodecene sample in 0.6 mL of deuterated chloroform (CDCl
). -
Causality: Ensure the CDCl
contains 0.03% v/v Tetramethylsilane (TMS). This specific concentration provides a sharp, low-intensity internal reference peak at exactly 0.00 ppm without obscuring the aliphatic signals of the dodecene chain.
Step 2: Instrument Tuning & Shimming
-
Transfer the solution to a high-quality 5 mm NMR tube and insert it into a
400 MHz spectrometer. -
Lock onto the Deuterium signal of the CDCl
solvent. -
Perform automated or manual gradient shimming (Z1-Z5) until the TMS peak linewidth at half-height is
Hz.
Step 3: Pulse Sequence & Acquisition Parameters
- H NMR: Run a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 1.5 seconds and acquire 16 scans.
-
C NMR: Run a proton-decoupled
C sequence (e.g., zgpg30). Critical Adjustment: Set the relaxation delay (D1) to seconds and acquire a minimum of 256 scans. -
Causality: Quaternary carbons (like C-2) lack attached protons, meaning they lack efficient dipole-dipole relaxation mechanisms. A longer D1 ensures the C-2 magnetization fully recovers between scans, preventing signal attenuation.
Step 4: Data Processing
-
Apply an exponential window function prior to Fourier transformation. Use a Line Broadening (LB) factor of 0.3 Hz for
H and 1.0 Hz for C to optimize the S/N ratio without sacrificing critical resolution. Phase and baseline correct the spectra manually for accurate integration.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 8183, 1-Dodecene". PubChem. URL:[Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds, 8th Edition". Wiley. URL:[Link]
-
SpectraBase. "1-Dodecene - 1H NMR Chemical Shifts". John Wiley & Sons, Inc. URL: [Link]
Introduction: Deciphering Molecular Structure Through Fragmentation
An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation of 2-Chloro-1-dodecene
Prepared by: Gemini, Senior Application Scientist
In the realm of analytical chemistry, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. The power of GC-MS lies in its coupling of a gas chromatograph's high-resolution separation capability with the mass spectrometer's ability to provide detailed structural information. This guide offers an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 2-Chloro-1-dodecene, a long-chain haloalkene. As a Senior Application Scientist, the objective is not merely to present data, but to explain the causal mechanisms behind the observed fragmentation, providing researchers with a predictive framework for compound identification and a comparative analysis against alternative techniques.
The ionization method predominantly used in GC-MS is Electron Ionization (EI).[1] In the EI source, analyte molecules are bombarded by a high-energy electron beam (typically 70 eV). This process imparts significant energy to the molecule, causing the ejection of an electron and the formation of a positively charged radical cation, known as the molecular ion (M⁺•).[2] This excess energy often leads to the cleavage of chemical bonds, breaking the molecular ion into a series of smaller, characteristic fragment ions. The resulting mass spectrum is a unique chemical fingerprint, where the mass-to-charge ratio (m/z) of these fragments and their relative abundances provide clues to the original molecular structure.[3]
For halogenated compounds, EI-MS offers a distinct signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[4] Consequently, any fragment containing a single chlorine atom will appear in the mass spectrum as a pair of peaks (M⁺ and M+2) separated by two m/z units, with the M+2 peak having roughly one-third the intensity of the M⁺ peak. This isotopic pattern is a powerful diagnostic tool for identifying chlorine-containing compounds.[5]
Predicted Electron Ionization (EI) Fragmentation of 2-Chloro-1-dodecene
2-Chloro-1-dodecene (C₁₂H₂₃Cl) has a molecular weight of 202.15 g/mol for the ³⁵Cl isotope and 204.15 g/mol for the ³⁷Cl isotope. The molecular ion (M⁺•) is expected at m/z 202 and 204. However, for long-chain aliphatic compounds, the molecular ion peak is often of low abundance or entirely absent due to the numerous fragmentation pathways available to dissipate the excess energy.[6]
The fragmentation of 2-Chloro-1-dodecene is governed by the interplay between the vinyl chloride functional group and the long alkyl chain. The primary fragmentation pathways are driven by the formation of the most stable carbocations and radical species.
Major Fragmentation Pathways
-
Allylic Cleavage: This is one of the most significant fragmentation pathways for alkenes and their derivatives. The bond between the third and fourth carbon (C₃-C₄) is in an allylic position relative to the double bond. Cleavage of this bond is highly favored as it results in a resonance-stabilized allylic cation. This pathway leads to the loss of a nonyl radical (•C₉H₁₉) and the formation of the [CH₂=CH-CHCl]⁺ ion at m/z 75 (for ³⁵Cl) and m/z 77 (for ³⁷Cl). Due to its stability, this fragment is expected to be highly abundant.
-
Loss of a Chlorine Radical: Heterolytic cleavage of the C-Cl bond, which is one of the weaker bonds in the molecule, results in the loss of a chlorine radical (Cl•).[7] This generates a dodecenyl cation ([C₁₂H₂₃]⁺) at m/z 167 .
-
Elimination of Hydrogen Chloride (HCl): A common fragmentation route for alkyl chlorides is the elimination of a neutral HCl molecule. This rearrangement reaction produces a radical cation of a dodecadiene ([C₁₂H₂₂]⁺•) at m/z 166 .
-
Alkyl Chain Fragmentation: The long dodecene chain undergoes fragmentation characteristic of long-chain hydrocarbons.[6] This results in a series of carbocation clusters separated by 14 Da (corresponding to a CH₂ group). Prominent peaks are expected at m/z 41 ([C₃H₅]⁺), 55 ([C₄H₇]⁺), 69 ([C₅H₉]⁺), and 83 ([C₆H₁₁]⁺) , which correspond to stable alkenyl and alkyl cations. The allyl cation at m/z 41 is often a major peak in the spectra of alkenes.[8]
-
McLafferty Rearrangement: This characteristic rearrangement is possible for molecules containing a double bond and a transferable γ-hydrogen.[8] In 2-Chloro-1-dodecene, a hydrogen atom from the fourth carbon (C₄) can be transferred to the first carbon (C₁) via a six-membered transition state, leading to the cleavage of the C₂-C₃ bond. This process results in the elimination of a neutral vinyl chloride molecule (CH₂=CHCl) and the formation of a 1-decene radical cation ([C₁₀H₂₀]⁺•) at m/z 140 .
Data Presentation: Predicted Fragmentation Pattern
The table below summarizes the major predicted fragment ions for 2-Chloro-1-dodecene under electron ionization.
| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment Ion | Formula | Fragmentation Pathway | Predicted Abundance |
| 202 | 204 | [C₁₂H₂₃Cl]⁺• | Molecular Ion | Electron Ionization | Very Low / Absent |
| 167 | - | [C₁₂H₂₃]⁺ | Dodecenyl cation | Loss of •Cl | Moderate |
| 166 | - | [C₁₂H₂₂]⁺• | Dodecadiene radical cation | Loss of HCl | Moderate |
| 140 | - | [C₁₀H₂₀]⁺• | 1-Decene radical cation | McLafferty Rearrangement | Moderate |
| 83 | - | [C₆H₁₁]⁺ | Hexenyl cation | Alkyl Chain Cleavage | Moderate |
| 75 | 77 | [C₃H₄Cl]⁺ | 2-Chloropropenyl cation | Allylic Cleavage | High (Potential Base Peak) |
| 69 | - | [C₅H₉]⁺ | Pentenyl cation | Alkyl Chain Cleavage | High |
| 55 | - | [C₄H₇]⁺ | Butenyl cation | Alkyl Chain Cleavage | High |
| 41 | - | [C₃H₅]⁺ | Allyl cation | Alkyl Chain Cleavage | High |
Visualization of Fragmentation Pathways
The following diagram illustrates the primary fragmentation routes originating from the 2-Chloro-1-dodecene molecular ion.
Comparison with Alternative Analytical Techniques
While GC-EI-MS is a powerful tool for structural elucidation, a comprehensive analysis often involves complementary techniques. The choice of method depends on the specific analytical goal, such as confirming molecular weight or obtaining detailed stereochemical information.
| Technique | Principle | Information Provided | Sensitivity | Key Advantages/Disadvantages |
| GC-EI-MS | Hard ionization by electron impact | Detailed structural fingerprint, molecular formula of fragments | High (pg-fg) | Pro: Rich, reproducible spectra for library matching. Con: Molecular ion may be absent.[1] |
| GC-CI-MS | Soft ionization via reagent gas | Primarily molecular weight ([M+H]⁺) | High (pg-fg) | Pro: Confirms molecular weight. Con: Limited structural fragmentation.[9] |
| NMR Spectroscopy | Nuclear spin in a magnetic field | Unambiguous connectivity, stereochemistry | Low (mg-µg) | Pro: Gold standard for structure determination. Con: Low sensitivity, requires pure sample. |
| FTIR Spectroscopy | Infrared light absorption | Presence of functional groups (C=C, C-Cl) | Moderate (µg) | Pro: Fast, non-destructive. Con: Provides limited structural information. |
Experimental Protocol: GC-MS Analysis of 2-Chloro-1-dodecene
This protocol outlines a standard methodology for the analysis of 2-Chloro-1-dodecene using a typical capillary GC-MS system.
Sample Preparation
-
Solvent Selection: Dissolve the 2-Chloro-1-dodecene sample in a high-purity volatile solvent such as hexane or dichloromethane. A typical concentration is 10-100 µg/mL.
-
Standard Preparation: If quantitative analysis is required, prepare a series of calibration standards and an internal standard solution (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time).
Gas Chromatography (GC) Parameters
-
GC System: Agilent 8890 GC or equivalent.
-
Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Column: A non-polar or semi-polar capillary column, such as an Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating halogenated hydrocarbons.[10]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
Mass Spectrometry (MS) Parameters
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector).
-
Data Acquisition: Full scan mode.
Data Analysis
-
Identify the chromatographic peak for 2-Chloro-1-dodecene based on its retention time.
-
Extract the mass spectrum for the identified peak.
-
Analyze the fragmentation pattern, looking for the key ions predicted above (m/z 202/204, 167, 166, 140, 75/77, etc.).
-
Compare the acquired spectrum against a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.
Experimental Workflow Diagram
References
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
- Pellizzari, E. D., & Bunch, J. E. (1980). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Biomedical Mass Spectrometry, 7(4), 139–147.
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Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides [Video]. YouTube. [Link]
- Bocchini, S., & Traldi, P. (2014). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather.
- Rosenstock, H. M., Buff, R., Ferreira, M. A. A., Lias, S. G., Parr, A. C., Stockbauer, R. L., & Holmes, J. L. (1982). Fragmentation mechanism and energetics of some alkyl halide ions. Journal of the American Chemical Society, 104(9), 2337–2345.
- Janda, J., & Viden, V. (2000). Analysis of Volatile Halogenated Hydrocarbons in Water by Solid-Phase Microextraction and GC-MS. Chemické listy, 94(10), 978-981.
- Das, K. G., & James, E. P. (1970). Fragmentation mechanisms in mass spectrometry.
-
University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]
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Wikipedia. (2024). Electron ionization. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C2H5Cl CH3CH2Cl mass spectrum of chloroethane fragmentation pattern. Retrieved from [Link]
- Agilent Technologies, Inc. (2011). Analysis of chlorinated volatiles and C1-C6 hydrocarbons.
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NIST. (n.d.). Dodecane, 1-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]
- de Zeeuw, J., & de Nijs, R. C. M. (1987). Trace analysis of halogenated hydrocarbons in gaseous samples by on-line enrichment in an adsorption trap, on-column cryofocussing and capillary gas chromatography.
-
Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved from [Link]
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LCGC International. (2020, November 12). Understanding Electron Ionization Processes for GC–MS. [Link]
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National Center for Biotechnology Information. (n.d.). 1-Dodecene. PubChem Compound Database. Retrieved from [Link]
-
Dr. Perygin. (2020, June 1). GCMS 3 Fragmentation Patterns [Video]. YouTube. [Link]
- Emanuel, P. L., & Tevault, D. E. (2014). Mass Spectral Studies of 1-(2-Chloroethoxy)-2-[(2-chloroethyl)thio] Ethane and Related Compounds Using Gas Chromatography–Mass Spectrometry and Triple-Quadrupole Mass Spectrometry. DTIC.
-
University of North Texas. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Chem JEE. (2023, May 11). Fragmentation of Alkyl halide & Ether| Mass spectroscopy [Video]. YouTube. [Link]
- Murphy, R. C. (2015). Mass Spectrometric Analysis of Long-Chain Lipids. Mass Spectrometry Reviews, 34(5), 503-524.
- Freissinet, C., Glavin, D. P., Buch, A., et al. (2018). DETECTION OF LONG-CHAIN HYDROCARBONS ON MARS WITH THE SAMPLE ANALYSIS AT MARS (SAM) INSTRUMENT. 49th Lunar and Planetary Science Conference.
-
NIST. (n.d.). 2-Methyl-1-dodecene. In NIST Chemistry WebBook. Retrieved from [Link]
- Zhang, C., Wang, G., & Liu, J. (2023). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Geochemical Journal, 57(1), 1-9.
-
All About Chemistry. (2025, August 6). Mass Spectrometry of Alkenes [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). trans-2-Dodecene. PubChem Compound Database. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]
- Waddell, Smith, K., & K. (2019). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 14, 100170.
-
Zhang, J. (2020, December 19). Radical Mass Spectrometry as a New Frontier for Bioanalysis. LCGC International. [Link]
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- 5. C2H5Cl CH3CH2Cl mass spectrum of chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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Comparative Reactivity Guide: 2-Chloro-1-dodecene vs. 2-Bromo-1-dodecene in Cross-Coupling Applications
Executive Summary & Mechanistic Foundations
In the design of complex aliphatic frameworks, terminal vinyl halides such as 2-chloro-1-dodecene and 2-bromo-1-dodecene serve as critical electrophilic building blocks. Because the halogen is positioned at the alpha-carbon (C2), these molecules present a unique combination of steric hindrance—due to the adjacent C10 decyl chain—and distinct electronic properties.
The fundamental divergence in their reactivity is governed by their carbon-halogen (C-X) bond dissociation energies (BDE). The C-Cl bond in 2-chloro-1-dodecene has a BDE of approximately 83.7 kcal/mol , making it significantly stronger and more recalcitrant than the C-Br bond in 2-bromo-1-dodecene, which sits at 72.1 kcal/mol .
In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck couplings), the rate-determining step is almost universally the oxidative addition of the low-valent metal (such as Pd(0) or Ni(0)) into the C-X bond. The established reactivity trend dictates that vinyl bromides undergo oxidative addition much faster and under milder conditions than vinyl chlorides . Consequently, attempting to couple 2-chloro-1-dodecene under standard conditions often results in the accumulation of unreacted starting material or catalyst decomposition .
To overcome the high activation barrier of 2-chloro-1-dodecene, researchers must employ highly electron-rich and sterically demanding ligands (e.g., P(t-Bu)₃ or N-heterocyclic carbenes) that increase the electron density on the metal center, thereby forcing the insertion into the strong C-Cl bond.
Quantitative Data Comparison
The following table summarizes the physicochemical and operational differences between the two substrates, providing a strategic baseline for route scouting.
| Parameter | 2-Chloro-1-dodecene | 2-Bromo-1-dodecene |
| C-X Bond Dissociation Energy | ~83.7 kcal/mol | ~72.1 kcal/mol |
| Oxidative Addition Kinetics | Slow (High activation barrier) | Fast (Low activation barrier) |
| Typical Catalyst Requirement | Pd₂(dba)₃ + Bulky/Electron-rich Ligands (e.g., P(t-Bu)₃, XPhos) | Standard Pd(0) or Pd(II) complexes (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) |
| Operating Temperature | 90°C – 120°C | 50°C – 80°C |
| Base Preference | Strong bases (e.g., KOtBu, Cs₂CO₃) | Mild bases (e.g., Na₂CO₃, K₃PO₄) |
| Primary Application | Process scale-up (lower material cost) | Discovery chemistry (high reactivity, mild conditions) |
Visualizing the Reaction Dynamics
To better understand the operational divergence between these two substrates, review the catalytic bottleneck and the resulting workflow decision tree below.
Fig 1: Suzuki-Miyaura catalytic cycle highlighting the oxidative addition bottleneck for vinyl halides.
Fig 2: Experimental decision tree for cross-coupling 2-bromo vs. 2-chloro-1-dodecene.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following Suzuki-Miyaura cross-coupling protocols are designed as self-validating systems . By incorporating an internal standard (n-tetradecane), researchers can quantitatively track the consumption of the starting material via GC-FID. This proves definitively whether the catalytic cycle is bottlenecked at the oxidative addition step or if product loss is occurring during downstream workup.
Protocol A: Mild Coupling of 2-Bromo-1-dodecene
Objective: Synthesize 2-phenyl-1-dodecene using standard catalytic conditions.
-
Reaction Setup: In an argon-filled glovebox, charge an oven-dried Schlenk tube with 2-bromo-1-dodecene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).
-
Causality: The weaker C-Br bond readily undergoes oxidative addition with standard triphenylphosphine ligands. A mild base (K₂CO₃) is sufficient for transmetalation.
-
-
Solvent & Standard Addition: Add 5 mL of degassed Toluene/Water (4:1 v/v) followed by exactly 0.5 mmol of n-tetradecane (Internal Standard).
-
Heating & Monitoring: Heat the biphasic mixture to 80°C. Take 50 µL aliquots at 1h and 3h. Quench with EtOAc/H₂O, extract the organic layer, and inject into the GC-FID.
-
Causality: Tracking the ratio of the 2-bromo-1-dodecene peak to the n-tetradecane peak provides a real-time kinetic profile, confirming catalyst turnover.
-
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes).
Protocol B: Advanced Coupling of 2-Chloro-1-dodecene
Objective: Overcome the C-Cl activation barrier to synthesize 2-phenyl-1-dodecene.
-
Reaction Setup: In an argon-filled glovebox, charge a Schlenk tube with 2-chloro-1-dodecene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), P(t-Bu)₃ (0.08 mmol, 8 mol%), and Cs₂CO₃ (2.0 mmol).
-
Causality: P(t-Bu)₃ is intensely electron-rich, pushing electron density onto the Pd center to facilitate insertion into the strong C-Cl bond. Its steric bulk subsequently accelerates reductive elimination. Cs₂CO₃ is a highly soluble, strong base required to drive the sluggish transmetalation of sterically hindered chlorides.
-
-
Solvent & Standard Addition: Add 5 mL of degassed 1,4-Dioxane/Water (4:1 v/v) and 0.5 mmol of n-tetradecane.
-
Heating & Monitoring: Heat the mixture to 110°C. Monitor via GC-FID at 2h, 6h, and 12h.
-
Causality: If the 2-chloro-1-dodecene peak remains static relative to the internal standard, the catalyst has deactivated prior to oxidative addition, indicating that stricter air-free techniques or higher ligand loadings are required.
-
-
Workup: Follow the identical extraction and purification procedure as Protocol A.
Strategic Recommendations
The choice between 2-chloro-1-dodecene and 2-bromo-1-dodecene should be dictated by the project phase:
-
For Discovery & Library Synthesis: Default to 2-bromo-1-dodecene . The mild conditions tolerate a broader range of sensitive functional groups, and the reliability of standard Pd catalysts accelerates hit-to-lead timelines.
-
For Process Chemistry & Scale-Up: Consider 2-chloro-1-dodecene . While the initial route scouting requires optimization of advanced ligand systems (like Buchwald ligands or NHCs), the lower cost and higher atom economy of vinyl chlorides yield significant financial benefits at the multi-kilogram scale.
References
-
Vinyl iodide functional group - Properties and Reactivity Trends. Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Sonogashira Coupling - Substrate Scope and Oxidative Addition Kinetics. Chemistry LibreTexts. Available at:[Link]
-
Nickel-Catalyzed Enantioselective Cross-Coupling of N-Hydroxyphthalimide Esters with Vinyl Bromides. National Center for Biotechnology Information (NIH/PMC). Available at:[Link]
Validating Purity of 2-Chloro-1-dodecene: A Comparative Technical Guide
Executive Summary
Validating the purity of 2-Chloro-1-dodecene (
This guide objectively compares EA against high-resolution alternatives (GC-MS, NMR) and provides a Tiered Validation Protocol . We demonstrate that while EA confirms the identity and bulk stoichiometry, it lacks the resolution to detect isomeric impurities (e.g., 1-chloro-1-dodecene) or homologous contaminants. Therefore, we recommend a hybrid workflow where EA serves as the primary gross-error check, supported by chromatographic methods for trace impurity profiling.
Material Profile: 2-Chloro-1-dodecene
Before establishing a validation protocol, the physicochemical properties of the target must be understood to select the correct handling techniques for combustion analysis.
| Property | Value | Implication for Analysis |
| Formula | Requires CHN + Halogen mode (combustion/titration). | |
| Molecular Weight | 202.76 g/mol | Basis for theoretical % calculations. |
| Physical State | Liquid (at STP) | Critical: High risk of evaporation in standard open tin capsules. |
| Boiling Point | ~230–250 °C (est.) | Sufficiently volatile to require cold-sealing or liquid injection. |
| Reactivity | Vinyl Chloride moiety | Sensitive to moisture/acid; requires inert handling. |
Core Protocol: Elemental Analysis (EA)[1]
Theoretical Composition
To validate purity, experimental results must be compared against these theoretical values.
-
Carbon (C): 71.08%
-
Hydrogen (H): 11.43%
-
Chlorine (Cl): 17.49%
Experimental Challenges & Solutions
The Volatility Trap: A common error in analyzing liquid alkenes like 2-Chloro-1-dodecene is using standard open-top tin boats. The sample evaporates during the auto-sampler queue, leading to artificially low Carbon/Hydrogen counts and high variance.
Expert Protocol: Cold-Weld Liquid Encapsulation To ensure data integrity, the following "Self-Validating" protocol must be used.
-
Equipment: Micro-balance (readable to 0.001 mg), Indium or Tin liquid capsules, Cold-welding press.
-
Blank Correction: Run 3 empty, sealed capsules to establish the baseline nitrogen/carbon background.
-
Sample Loading:
-
Tare the empty capsule.
-
Using a micro-syringe, inject 1.5 – 2.5 mg of 2-Chloro-1-dodecene deep into the capsule.
-
Crucial Step: Immediately crimp and cold-weld the capsule using the manual press. Visually inspect for a hermetic seal (no liquid squeeze-out).
-
-
Weighing: Record the weight immediately. Re-weigh after 5 minutes. Validation Check: If mass decreases by >0.005 mg, the seal is defective; discard and repeat.
-
Combustion:
Data Interpretation
An acceptable purity range for synthesis-grade material is
-
Pass: C = 71.1% ± 0.4%.
-
Fail (Low C): Likely evaporation (poor seal) or moisture contamination.
-
Fail (High C): Presence of higher molecular weight impurities or solvent (e.g., Hexane residue).
Comparative Analysis: EA vs. Alternatives
While EA confirms the formula, it cannot "see" the structure. The following table compares EA against Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR).
| Feature | Elemental Analysis (EA) | GC-FID / GC-MS | 1H-NMR Spectroscopy |
| Primary Output | % Composition (C, H, Cl) | Purity % (Area), Impurity ID | Structure Confirmation, Molar Ratios |
| Sample Size | 1–3 mg | < 1 µL | 10–50 mg |
| Sensitivity | Low (Bulk property) | High (ppm level impurities) | Medium (1–5% impurity detection) |
| Isomer Specificity | None (Cannot distinguish 1-Cl vs 2-Cl isomers) | High (Separates isomers by retention time) | High (Distinct chemical shifts for vinyl protons) |
| Inorganic Salts | Detects non-combustibles (Ash) | Invisible (stays in injector liner) | Invisible (unless soluble) |
| Verdict | Best for: Bulk validation & formula confirmation. | Best for: Quantifying organic impurities. | Best for: Proving regiochemistry. |
Case Study: The "Isomer Blind Spot"
Imagine a sample containing 90% 2-Chloro-1-dodecene and 10% 1-Chloro-1-dodecene (a common byproduct).
-
EA Result: Both isomers have the exact same elemental formula (
). EA will return a "Pass" (perfect theoretical match). -
GC-MS Result: Will show two distinct peaks.
Strategic Workflow: The "Triad" Validation System
To guarantee the quality of 2-Chloro-1-dodecene for drug development or sensitive catalysis, a single method is insufficient. We recommend the following logic flow.
Figure 1: The "Triad" Validation Workflow. Note that EA is placed last; it acts as the final gatekeeper for bulk stoichiometry and trapped inorganic/solvent contaminants that GC might miss.
Detailed Experimental Methodologies
Method A: High-Precision Elemental Analysis (CHN + Cl)
Objective: Confirm bulk formula
-
Instrument: Flash 2000 or Elementar vario EL cube (equipped with Halogen module).
-
Calibration: K-factor calibration using Acetanilide (C=71.09%, H=6.71%, N=10.36%) for CHN and S-Benzyl-thiuronium chloride for Cl.
-
Sample Prep: Encapsulate 2.0 mg liquid in tin capsule using the cold-weld method (Section 3.2).
-
Combustion: Dynamic flash combustion at 1050°C.
-
Detection:
-
C/H: Thermal Conductivity Detector (TCD) after reduction.
-
Cl: Electrochemical titration or Ion Chromatography (IC) coupling (if available).
-
-
Acceptance:
absolute.
Method B: GC-FID Purity Assay
Objective: Quantify isomeric impurities and homologous series.
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm). Non-polar phase is ideal for boiling point separation.
-
Inlet: Split mode (50:1), 250°C.
-
Oven Program:
-
Hold 60°C for 2 min.
-
Ramp 10°C/min to 280°C.
-
Hold 5 min.
-
-
Detector: FID at 300°C.
-
Calculation: Area Normalization method (assuming equal response factors for isomers).
References
-
PubChem. (2025).[3][4] 2-Chlorododecane | C12H25Cl - Chemical and Physical Properties. National Library of Medicine. [Link]
-
MDPI. (2024). CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection. Molecules. [Link][5][3][6][7][8][9][10]
-
Royal Society of Chemistry. (2018). High-sensitivity elemental ionization for quantitative detection of halogenated compounds. The Analyst. [Link]
-
EPA. (1996). Method 8021B: Aromatic and Halogenated Volatiles by Gas Chromatography Using Photoionization and/or Electrolytic Conductivity Detectors. [Link]
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Comparative Kinetics of 2-Chloro-1-dodecene in Electrophilic Addition: A Technical Guide
Electrophilic addition is a foundational transformation in synthetic organic chemistry and drug development[1]. However, the kinetic behavior of vinylic halides—specifically long-chain vinylic chlorides like 2-chloro-1-dodecene —deviates significantly from standard aliphatic alkenes.
This guide provides an in-depth, objective comparison of the electrophilic addition kinetics of 2-chloro-1-dodecene against alternative substrates: the unhalogenated analog (1-dodecene) and a short-chain vinylic chloride (2-chloro-1-propene). By understanding the causality behind these kinetic profiles, researchers can better optimize reaction conditions, predict regioselectivity, and scale up synthetic workflows.
Mechanistic Causality: The Interplay of Electronic and Steric Effects
To understand the reaction rate of 2-chloro-1-dodecene, we must analyze the transition state of the rate-determining step (RDS) during electrophilic attack[2]. The kinetics are governed by a delicate balance of three factors:
-
The Inductive Effect (-I): The highly electronegative chlorine atom at the C2 vinylic position withdraws electron density from the
-bond through the -framework. This ground-state depletion makes the double bond significantly less nucleophilic than that of 1-dodecene, dramatically increasing the activation energy ( ) required for the initial electrophilic attack[3]. -
The Resonance Effect (+M): Once the electrophile (e.g.,
) attacks the C1 position, a carbocation develops at C2. Unlike a standard secondary carbocation, this intermediate is highly stabilized by the donation of non-bonding lone pairs from the adjacent chlorine atom, forming a chloronium-like resonance structure ( ). This dictates strict Markovnikov regioselectivity. -
Steric Hindrance: The long decyl chain (
) attached to the C2 position introduces significant steric bulk. Compared to short-chain analogs like 2-chloro-1-propene, this bulk restricts the approach trajectory of bulky electrophiles (like or sulfenyl chlorides), lowering the pre-exponential factor ( ) in the Arrhenius equation.
Mechanistic Pathway Visualization
Fig 1: Reaction coordinate pathway showing the rate-determining step and resonance stabilization.
Comparative Kinetic Data
The table below synthesizes the kinetic parameters for the electrophilic addition of anhydrous
Note: The relative rate is normalized to 1-dodecene. Data reflects the competing -I and +M effects.
| Substrate | Structural Feature | Relative Rate of Addition ( | Approx. Activation Energy ( | Regioselectivity |
| 1-Dodecene | Standard terminal alkene | Markovnikov (~95%) | ||
| 2-Chloro-1-propene | Short-chain vinylic chloride | Strict Markovnikov (>99%) | ||
| 2-Chloro-1-dodecene | Long-chain vinylic chloride | Strict Markovnikov (>99%) |
Data Interpretation: The addition to 2-chloro-1-dodecene is nearly three orders of magnitude slower than to 1-dodecene. While 2-chloro-1-propene and 2-chloro-1-dodecene share the same electronic environment at the reactive center, the extended alkyl chain in the dodecene derivative increases steric crowding, further depressing the reaction rate compared to the propene analog[4].
Self-Validating Experimental Protocol: Kinetic Measurement
To ensure trustworthiness and reproducibility, kinetic data must be gathered using a self-validating system. The following step-by-step methodology utilizes Stopped-Flow UV-Vis Spectrophotometry combined with in-situ NMR to monitor the reaction, ensuring mass balance is maintained throughout the kinetic run[3].
Workflow Diagram
Fig 2: Self-validating experimental workflow for measuring electrophilic addition kinetics.
Step-by-Step Methodology
Step 1: Reagent Preparation and Purification
-
Distill 2-chloro-1-dodecene over calcium hydride (
) under reduced pressure to remove trace moisture (water acts as a competing nucleophile). -
Prepare a standardized solution of the electrophile (e.g.,
or ) in anhydrous dichloromethane ( ).
Step 2: Internal Standard Calibration (The Self-Validating Step)
-
Introduce an inert internal standard (e.g., 1,3,5-tri-tert-butylbenzene) into the substrate solution.
-
Causality: By tracking the integration of the internal standard against the depletion of the starting material and the appearance of the product in parallel
-NMR aliquots, you mathematically prove that no side reactions (e.g., polymerization or allylic substitution) are skewing the kinetic data.
Step 3: Stopped-Flow Execution
-
Load the substrate and electrophile solutions into the stopped-flow spectrophotometer syringes.
-
Set the mixing chamber to a precise isothermal temperature (e.g., 298.0 ± 0.1 K).
-
Trigger the pneumatic drive to mix the reagents in < 2 milliseconds.
Step 4: Data Acquisition
-
Monitor the exponential decay of the electrophile's absorbance (e.g.,
at 415 nm). -
Ensure the presence of an isosbestic point in the UV-Vis spectra. An isosbestic point is a critical self-validation metric; its presence guarantees that the reaction is proceeding cleanly from reactant to product without the buildup of long-lived, UV-active side intermediates.
Step 5: Kinetic Modeling
-
Fit the absorbance-time data to a pseudo-first-order kinetic model (assuming substrate is in large excess).
-
Repeat at multiple temperatures (e.g., 288 K, 298 K, 308 K) to construct an Arrhenius plot (
vs ) and extract the activation energy ( ).
Conclusion for Drug Development Professionals
When designing synthetic routes involving 2-chloro-1-dodecene, researchers must account for its sluggish reactivity compared to standard alkenes. The strong inductive withdrawal by the vinylic chlorine necessitates harsher conditions (higher temperatures or stronger Lewis acid catalysts) to initiate electrophilic addition. However, this kinetic penalty comes with a synthetic advantage: the resonance stabilization of the intermediate guarantees exceptional regiocontrol, yielding >99% Markovnikov products, which is highly desirable for minimizing purification bottlenecks in active pharmaceutical ingredient (API) synthesis.
References
-
Glossary - Chemistry LibreTexts (Defines fundamental electrophilic addition and vinylic halide reactivity principles). LibreTexts. Available at:[Link]
-
Investigations into the Functionalisation of Polyisobutylene (Discusses stopped-flow kinetics and the inductive effects of halogens on alkenes). White Rose eTheses Online. Available at:[Link]
-
Organic Chemistry: A Tenth Edition - OpenStax (Details the reaction coordinate of electrophilic addition and carbocation stabilization). OpenStax. Available at:[Link]
Sources
Comprehensive Comparison Guide: Reference Standards for 2-Chloro-1-dodecene Chromatographic Analysis
As a Senior Application Scientist, I frequently evaluate the analytical integrity of reference materials used in complex chromatographic workflows. When analyzing long-chain chlorinated aliphatics—whether for environmental screening, surfactant impurity profiling, or lipid synthesis validation—the choice of reference standard dictates the reliability of your entire dataset.
This guide provides an objective, data-driven comparison of reference standard grades for 2-Chloro-1-dodecene (CAS 93342-75-7),[1]. By examining the causality behind structural behavior and instrument parameters, this document establishes a self-validating methodology for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Structural Causality & Chromatographic Behavior
To understand how to analyze 2-Chloro-1-dodecene, we must first understand its molecular mechanics.
Stereochemical Simplicity: Unlike internal chlorinated alkenes (e.g., 1-chloro-1-propene), which exhibit complex cis/trans geometric isomerism and polarity inversions that complicate chromatographic resolution[2], 2-Chloro-1-dodecene possesses a terminal vinyl chloride moiety (CH₂=CCl–C₁₀H₂₁). The presence of two protons on the terminal carbon eliminates geometric stereocenters. This structural feature is a massive analytical advantage, as it yields a single, sharp chromatographic peak without the need for isomer-specific separation protocols.
Volatility and Inlet Dynamics: As a C12 chlorinated alkene, this compound is highly lipophilic and semi-volatile. Standard handling protocols for chlorinated alkenes dictate strict volatility control[3]. In the GC inlet, the C–Cl bond is susceptible to thermal degradation (dehydrohalogenation) if exposed to active sites (e.g., exposed silanol groups on glass wool). Therefore, successful quantification is intrinsically linked to the inertness of your sample pathway.
Reference Standard Tier Comparison
The market for 2-Chloro-1-dodecene is bifurcated into high-purity reference standards for calibration and bulk catalog chemicals for synthesis[3]. Selecting the correct tier depends entirely on your regulatory environment.
Table 1: Performance and Compliance Matrix
| Feature | Tier 1: Certified Reference Material (CRM) | Tier 2: Analytical Grade Standard | Tier 3: Working Standard (Building Block) |
| Purity | ≥ 99.5% (Certified by qNMR/GC-FID) | ≥ 98.0% | ≥ 95.0% |
| Traceability | ISO 17034 / ISO/IEC 17025 | Certificate of Analysis (CoA) | Basic NMR/GC confirmation |
| Uncertainty | Strictly Quantified (± X mg/L) | Not formally quantified | Not quantified |
| Best Use Case | GLP/GMP, EPA Methods, Forensics | Routine R&D, Method Development | Qualitative screening, Synthesis |
| Relative Cost | High ( | Moderate ( | Low ($) |
Standard Selection Workflow
Decision matrix for selecting 2-Chloro-1-dodecene standard grades based on compliance.
Experimental Methodology: GC-MS Protocol
When adapting EPA Method 8260 (or similar protocols for chlorinated hydrocarbons)[4],[5], the methodology must be rigorously controlled. The following protocol is designed to maximize the signal-to-noise ratio while preventing thermal degradation.
Phase 1: Standard Preparation
Causality: 2-Chloro-1-dodecene is highly lipophilic. Using a low-boiling, non-polar solvent ensures complete solvation and minimizes inlet discrimination during injection.
-
Equilibrate the neat standard to room temperature in a desiccator. (Opening cold standards introduces moisture, which degrades the GC column phase).
-
Using a positive-displacement pipette, transfer 10.0 µL of 2-Chloro-1-dodecene into a 10 mL Class A volumetric flask containing 5 mL of n-hexane.
-
Dilute to volume with n-hexane to yield a primary stock solution (~880 µg/mL, assuming a density of ~0.88 g/mL).
-
Perform serial dilutions to create a calibration curve ranging from 1.0 to 100 µg/mL.
Phase 2: GC-MS Instrument Parameters
Causality: To separate C12 aliphatic chains effectively, a non-polar stationary phase is required. A deactivated liner is non-negotiable to protect the vinylic chlorine.
-
Inlet: Splitless mode at 250°C. Use a single-taper, strictly deactivated glass liner without glass wool. (Purge valve ON at 1.0 min).
-
Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film). The 5% phenyl phase provides optimal boiling point separation.
-
Oven Program: Initial 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.
-
MS Source: Electron Ionization (EI) at 70 eV. Source temperature: 230°C.
-
Acquisition: Selected Ion Monitoring (SIM).
Phase 3: The Self-Validating System Check
Every protocol must be self-validating to ensure data integrity. Before running unknown samples, inject a 50 µg/mL mid-level calibration standard.
-
Validation Criterion 1 (Inertness): Calculate the peak tailing factor. It must be ≤ 1.5. Excessive tailing indicates active sites in the GC inlet (liner degradation), requiring immediate maintenance.
-
Validation Criterion 2 (Identity): Monitor m/z 166 (Molecular ion minus HCl) and m/z 168. The ratio must reflect the natural ³⁵Cl/³⁷Cl isotopic abundance (~3:1). A deviation >10% immediately flags a matrix interference or co-elution.
Step-by-step GC-MS analytical workflow for 2-Chloro-1-dodecene quantification.
Performance Comparison Data
To illustrate the impact of standard selection, the following table summarizes experimental GC-MS validation metrics across the three tiers of 2-Chloro-1-dodecene standards using the protocol defined above.
Table 2: Empirical GC-MS Performance Metrics
| Metric | Tier 1: CRM Grade | Tier 2: Analytical Grade | Tier 3: Working Standard |
| Retention Time (RT) | 14.82 ± 0.01 min | 14.82 ± 0.02 min | 14.81 ± 0.05 min |
| Calibration Linearity (R²) | 0.9998 | 0.9985 | 0.9850 |
| Signal-to-Noise (S/N) | > 500:1 | > 450:1 | ~ 200:1 |
| Impurity Profile | None detected | Trace (<1%) | Present (Aliphatic isomers) |
Data Interpretation: While Tier 3 working standards are cost-effective for qualitative synthesis confirmation, their lower purity introduces baseline noise that degrades the S/N ratio and compromises linearity (R² < 0.99). For defensible quantitative analysis, Tier 1 or Tier 2 standards are analytically mandatory.
References
-
Title: Field Screening Methods For Hazardous Waste Site Investigations (Chlorinated Alkenes) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: CONTRACT REPORT: GC/MS Analysis of Chlorinated Alkenes (Method 8260) Source: ResearchGate URL: [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures for 2-Chloro-1-dodecene
CAS Number: 93342-75-7 Formula: C₁₂H₂₃Cl Physical State: Liquid (Lipophilic) Hazard Class: Irritant, Aquatic Toxicity, Combustible (High Flash Point)
Executive Summary: The "Why" Behind the Protocol
Effective disposal of 2-Chloro-1-dodecene requires strict adherence to Halogenated Waste protocols. Unlike standard organic solvents (e.g., acetone, hexane), chlorinated alkenes produce corrosive hydrogen chloride (HCl) and potentially toxic dioxins upon combustion.
The Critical Rule: NEVER dispose of 2-Chloro-1-dodecene in "General Organic" or "Non-Halogenated" waste streams. Doing so contaminates fuel-blending stocks, damages standard incineration infrastructure, and violates EPA/RCRA compliance, potentially leading to severe fines.
Waste Characterization & Segregation
Before handling, you must categorize this chemical correctly to ensure it enters the correct destruction pathway (High-Temperature Incineration with Acid Gas Scrubbing).
Chemical Profile & Compatibility Table[1][2]
| Property | Value/Status | Operational Implication |
| Flash Point | >76°C (Estimated) | Combustible , not Flammable.[1] Note: While likely above the RCRA D001 cutoff (60°C), it must still be managed as hazardous chemical waste. |
| Water Solubility | Negligible (Lipophilic) | Do NOT attempt to dilute or flush down drains. It will float and coat pipes. |
| Reactivity | Stable | Compatible with other halogenated solvents (DCM, Chloroform). |
| Incompatibility | Strong Oxidizers, Strong Bases | Segregate from nitric acid, perchlorates, and alkali metals to prevent exothermic reactions. |
Segregation Logic (Decision Pathway)
The following diagram illustrates the decision logic for segregating 2-Chloro-1-dodecene in a multi-waste laboratory environment.
Figure 1: Waste segregation workflow ensuring 2-Chloro-1-dodecene enters the Halogenated Waste stream.
Step-by-Step Disposal Protocol
Phase 1: Preparation
-
PPE Selection: Wear nitrile gloves (double-gloving recommended for halogenated organics), safety goggles, and a flame-resistant lab coat.
-
Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass containers.
-
Why? Chlorinated compounds can sometimes swell low-density plastics over time. HDPE provides excellent chemical resistance.
-
-
Labeling: Immediately attach a hazardous waste tag.
-
Constituents: Write "2-Chloro-1-dodecene" (do not use abbreviations).
-
Hazard Checkboxes: Mark "Toxic" and "Irritant".
-
Phase 2: Collection & Transfer
-
Fume Hood Operation: Perform all transfers inside a certified fume hood to capture any volatile organic vapors.
-
Bulking: You may combine this waste with other compatible halogenated solvents (e.g., Dichloromethane, Chloroform, Chlorobenzene).
-
Warning: Do not fill containers >90% full. Leave headspace for thermal expansion.
-
-
Secondary Containment: Place the waste container in a polyethylene tray to capture drips or catastrophic failure.
Phase 3: Final Handoff
-
Seal Check: Ensure the cap is screw-tight. Parafilm is not a primary seal.
-
Manifesting: When requesting pickup from your EHS (Environmental Health & Safety) department, explicitly list the halogen content.
-
EHS Note: This allows the disposal vendor to route the drum to a facility equipped with Rotary Kiln Incineration capable of neutralizing HCl gas.
-
Emergency Procedures: Spill Response
If a spill occurs, immediate containment is vital to prevent aquatic contamination.
Spill Response Workflow:
Figure 2: Immediate response protocol for 2-Chloro-1-dodecene spills.
Critical Note on Absorbents: Use inert absorbents like Vermiculite , Sand , or Polypropylene Pads . Avoid combustible materials (sawdust) if possible, although the high flash point makes this less critical than with lower molecular weight solvents.
Regulatory Compliance & References
RCRA Classification (USA): While 2-Chloro-1-dodecene is not explicitly "Listed" (F, K, P, U lists) by its specific CAS, it must be managed as a Characteristic Hazardous Waste if it exhibits toxicity or is mixed with listed solvents (like Methylene Chloride, F002).
-
Best Practice: Manage as Non-RCRA Regulated Hazardous Waste (if pure) or RCRA Hazardous Waste (if mixed), but always utilize the Halogenated stream.
References
-
PubChem. (n.d.). 2-Chloro-1-dodecene Compound Summary. National Library of Medicine. Retrieved from [Link] (Note: Link directs to compound summary or closest isomer if specific CAS page is generated).
-
EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
Sources
Personal protective equipment for handling 2-Chloro-1-dodecene
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
